Product packaging for 2-Octenylsuccinic Anhydride(Cat. No.:CAS No. 81949-84-0)

2-Octenylsuccinic Anhydride

Numéro de catalogue: B7801577
Numéro CAS: 81949-84-0
Poids moléculaire: 210.27 g/mol
Clé InChI: WSGFXVFLWVXTCJ-VOTSOKGWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Significance and Research Context of 2-Octenylsuccinic Anhydride (B1165640)

2-Octenylsuccinic anhydride (OSA) is a significant chemical compound in various research fields, primarily due to its ability to modify the properties of natural polymers. It is a derivative of succinic anhydride and is notable for its capacity to introduce hydrophobic (water-repelling) and hydrophilic (water-attracting) properties into a single molecule. This dual nature makes it a valuable tool for researchers in materials science, food science, and biotechnology.

In the realm of materials science, OSA is investigated for its potential as a corrosion inhibitor, where it can form a protective layer on metal surfaces. ontosight.ai Its application in polymer modification is also a key area of study, with research exploring how it can enhance properties like flexibility and thermal stability in various polymers. ontosight.ai

The food industry represents a major area of academic and industrial research for OSA. It is widely studied for its use in modifying starches, which are abundant and biodegradable polysaccharides. conicet.gov.ar This modification, known as esterification, results in octenyl succinylated starch (OS-starch), a hydrocolloid with amphiphilic properties. conicet.gov.ar OS-starch is researched for its applications as an emulsifier, encapsulating agent, and fat replacer in food products. conicet.gov.ar Studies have shown that OSA modification can alter the gelatinization temperature, digestibility, and viscosity of starches, thereby expanding their functional properties. conicet.gov.ar

Furthermore, research extends to the modification of other biopolymers like gelatin and konjac glucomannan (B13761562). mdpi.commyfoodresearch.com Studies have demonstrated that modifying gelatin with OSA can improve its water solubility at room temperature and enhance its surface activity and foaming capacity. mdpi.comnih.gov Similarly, modifying konjac glucomannan with OSA has been shown to increase its hydrophobicity and potential as an emulsifier. myfoodresearch.com

Overview of Amphiphilic Character and Reactive Functional Groups in Modification Systems

The unique properties of this compound stem from its distinct molecular structure, which imparts both amphiphilic character and reactive functionality. This combination is central to its utility in various modification systems.

The amphiphilic nature of OSA is a direct result of its two primary components: a hydrophobic octenyl group and a hydrophilic succinic anhydride group. plos.org The long, eight-carbon octenyl chain is nonpolar and repels water, while the succinic anhydride ring is polar and interacts favorably with water. This dual characteristic allows OSA-modified materials to interact with both oil and water phases, making them effective emulsifiers and stabilizers in systems like oil-in-water emulsions. plos.org Research has demonstrated that the introduction of OSA's dual functional groups improves the amphiphilicity of starch, enabling its use in food, cosmetic, and pharmaceutical applications. plos.org

The reactive functional group in OSA is the anhydride ring. This ring is susceptible to nucleophilic attack, particularly from hydroxyl (-OH) and amino (-NH2) groups present in various molecules, most notably polysaccharides and proteins. chemicalbook.com The primary reaction is an esterification process where the anhydride ring opens and forms a covalent ester bond with a hydroxyl group on the target molecule, such as starch or gelatin. conicet.gov.arresearchgate.net This reaction introduces the hydrophobic octenylsuccinate group onto the polymer backbone, thereby altering its properties. researchgate.net The reactivity of the anhydride group is a key factor in the efficiency of the modification process. chemicalbook.com

The following table summarizes the key molecular features of OSA and their functional implications:

Molecular FeatureChemical NatureFunctional Implication in Modification
Octenyl Group Hydrophobic (nonpolar)Imparts water-repelling properties, enhances interaction with oils and fats.
Succinic Anhydride Group Hydrophilic (polar) & ReactiveImparts water-attracting properties and provides the site for covalent bonding to other molecules.

This interplay between the amphiphilic character and the reactive anhydride group allows for the tailored modification of a wide range of materials, leading to the development of novel products with enhanced functionalities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O3 B7801577 2-Octenylsuccinic Anhydride CAS No. 81949-84-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-[(E)-oct-2-enyl]oxolane-2,5-dione
Source PubChem
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InChI

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h6-7,10H,2-5,8-9H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WSGFXVFLWVXTCJ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
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Physical Description

Liquid
Record name 2,5-Furandione, dihydro-3-(2-octen-1-yl)-
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Record name Dihydro-3-(2-octenyl)-2,5-furandione
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CAS No.

42482-06-4, 81949-84-0
Record name 2-Octenylsuccinic anhydride
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Record name 2-Octenylsuccinic anhydride, (2E)-
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Record name 2,5-Furandione, dihydro-3-(2-octen-1-yl)-
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Record name 3-(oct-2-en-1-yl)dihydrofuran-2,5-dione
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Record name 2-OCTENYLSUCCINIC ANHYDRIDE, (2E)-
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Record name Dihydro-3-(2-octenyl)-2,5-furandione
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Melting Point

8 - 12 °C
Record name Dihydro-3-(2-octenyl)-2,5-furandione
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies for 2 Octenylsuccinic Anhydride Modification

Conventional Esterification Approaches for Polysaccharides and Proteins

Traditional methods for OSA modification are well-established and are typically categorized by the reaction medium. The fundamental reaction involves the acylation of hydroxyl groups on polysaccharides or nucleophilic groups, primarily the ε-amino groups of lysine (B10760008) residues, on proteins. nih.gov

The aqueous slurry method is the most prevalent technique for the OSA modification of water-insoluble polysaccharides like starch and for water-soluble proteins. nih.gov The process involves suspending the substrate in water, creating a slurry. The pH of this suspension is then adjusted to alkaline conditions, typically between 8.0 and 9.0, using a base such as sodium hydroxide (B78521). figshare.com This alkaline environment facilitates the nucleophilic attack of the polymer's hydroxyl or amino groups on the anhydride (B1165640). nih.gov

The OSA reagent, which is poorly soluble in water, is often dissolved in a small amount of an organic solvent like ethanol (B145695) before being added dropwise to the vigorously stirred slurry to ensure even distribution. nih.gov The reaction is generally conducted at a controlled temperature, often between 30-40°C, for several hours. figshare.com Once the reaction reaches the desired endpoint, the pH is neutralized to approximately 6.5 with an acid (e.g., hydrochloric acid) to terminate the esterification. figshare.com The modified product is then recovered through centrifugation, washed with water and ethanol to remove unreacted OSA and salts, and subsequently dried. nih.gov

This method has been successfully applied to modify various proteins. For instance, bovine bone gelatin has been modified using an aqueous solution where the pH is maintained between 8.5 and 9.0 for 3 hours before neutralization and purification by dialysis. nih.gov The reaction targets the ɛ-amino group of lysine residues within the gelatin structure. nih.gov

Table 1: Influence of Reaction Parameters on Degree of Substitution (DS) in Aqueous Slurry Method for Starch

ParameterConditionDegree of Substitution (DS)Reaction Efficiency (RE)
Reaction Time 4 hours0.018881.0%
Reaction Temperature 33.4 °C0.018881.0%
pH of System 8.40.018881.0%
Starch Slurry Conc. 36.8% (w/w)0.018881.0%
Data derived from a study on early Indica rice starch with 3% OSA addition. figshare.com

The dry method, often involving mechanochemical activation, presents a solvent-free alternative for OSA modification, primarily applied to granular starch. In a typical procedure, starch, a powdered alkali like sodium hydroxide, and OSA are mixed in a dry state within a high-energy ball mill. researchgate.net The mechanical force generated during milling activates the starch molecules and facilitates the chemical reaction without the need for a liquid medium. researchgate.net

Key process variables that significantly influence the degree of substitution (DS) and reaction efficiency (RE) include the concentration of the alkali, the amount of OSA, and the duration of mechanical activation. researchgate.net Research on waxy rice starch found that optimal conditions were 0.9 g of sodium hydroxide and 4 g of OSA per 100 g of starch, with a mechanical activation time of 20 hours. researchgate.net This technique relies on the physical disruption and amorphization of the starch granule surface to expose hydroxyl groups for reaction, which is confirmed by analyses showing a decrease in starch granule size and destruction of the crystalline structure. researchgate.net

The organic suspension method is employed when anhydrous conditions are required, often to achieve higher degrees of substitution or to modify substrates that are sensitive to aqueous environments. In this approach, an organic solvent that does not react with the anhydride, such as pyridine (B92270) or dimethyl sulfoxide (B87167) (DMSO), is used as the reaction medium. researchgate.net

Pyridine is a particularly effective solvent as it also functions as a catalyst. It activates the starch by making it more nucleophilic and reacts with the succinic anhydride to form a highly reactive succinyl pyridinium (B92312) intermediate. researchgate.net This intermediate then readily reacts with the hydroxyl groups of the polysaccharide to generate the starch ester. researchgate.net This method is less common for food-grade applications due to the nature of the organic solvents but is valuable in material science for producing derivatives with specific functionalities that are unattainable through aqueous routes. The reaction in the aqueous phase can lead to lower reaction efficiency and an uneven distribution of OSA groups, which the organic solvent approach can overcome. researchgate.net

Advanced and Green Synthesis Strategies for OSA-Modified Materials

In response to the limitations of conventional methods, including long reaction times and the use of organic solvents, advanced and green synthesis strategies have been developed. These techniques aim to improve reaction efficiency, reduce environmental impact, and enhance the properties of the final product.

Ultrasonic-assisted modification utilizes high-intensity sound waves (typically >20 kHz) to accelerate the esterification process. The application of ultrasound to the reaction slurry generates acoustic cavitation—the formation, growth, and implosive collapse of bubbles. researchgate.net This phenomenon creates localized hot spots, high pressures, and intense shear forces, which produce significant mechanochemical effects on the substrate. nih.gov

For polysaccharides like starch, sonication can erode and disrupt the granule surface, increasing the surface area and porosity, which allows for better penetration of the OSA reagent. nih.gov This enhanced mass transfer leads to a higher reaction efficiency (RE) and degree of substitution (DS) in a shorter period compared to silent (non-sonicated) reactions. researchgate.netnih.gov Studies have shown that ultrasound can improve the RE by 15-20% over conventional methods. nih.gov Furthermore, ultrasonic treatment helps to break down large OSA oil droplets in the aqueous slurry, creating a finer emulsion and increasing the contact between the reactants. nih.gov This method not only accelerates the reaction but also leads to a more uniform distribution of the octenyl succinate (B1194679) groups throughout the starch granules. nih.gov

Table 2: Effect of Ultrasonic Treatment Time on OSA-Modified Corn Starch Properties

Ultrasonic Time (min)Degree of Substitution (DS)Reaction Efficiency (RE) (%)
0 0.013475.78
5 0.015587.63
15 0.014380.82
30 0.015285.91
60 0.015889.31
Data demonstrates the significant increase in DS and RE with the application of ultrasound compared to the control (0 min). nih.gov

Ionic liquids (ILs), which are salts with melting points below 100°C, are emerging as green and tunable solvents for biopolymer modification. researchgate.net Their negligible vapor pressure, high thermal stability, and ability to dissolve polysaccharides like cellulose (B213188) and starch make them attractive alternatives to traditional volatile organic solvents. researchgate.net

In this method, the polysaccharide is first dissolved or pretreated in an ionic liquid, such as 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), which disrupts the strong intermolecular hydrogen bonding and dissolves the polymer. researchgate.net The esterification reaction with OSA is then carried out in a different ionic liquid, sometimes using a biocatalyst like lipase (B570770) for a more environmentally friendly process. researchgate.net A study on waxy maize starch demonstrated a successful lipase-catalyzed synthesis of OSA-starch in 1-octyl-3-methylimidazolium nitrate, achieving a DS of 0.0130 at 50°C in 3 hours. researchgate.net This synthesis route significantly alters the morphology and crystal structure of the native starch. researchgate.net The use of ILs offers a novel pathway for the biosynthesis of modified polysaccharides, potentially replacing conventional organic solvents. researchgate.net

Mechanical Activation (e.g., Jet Milling, Ball Milling)

Mechanical activation techniques, such as jet milling and ball milling, serve as effective physical pre-treatment methods to enhance the esterification of substrates like starch with 2-octenylsuccinic anhydride (OSA). These methods function by altering the physical structure of the substrate granules through high-impact collision, friction, and shear forces. The primary outcome of mechanical activation is a reduction in particle size and an increase in the specific surface area of the substrate. mdpi.com This process disrupts the crystalline structure of the granules, making them more amorphous and exposing more hydroxyl groups, which are the reaction sites for OSA. researchgate.netresearchgate.net

Research has demonstrated that jet milling pre-treatment can effectively improve the efficiency of the esterification reaction between corn starch and OSA. As the crushing strength or classifier speed of the jet mill increases, the degree of substitution (DS) and the reaction efficiency (RE) of the subsequent OSA modification are significantly enhanced. mdpi.comresearchgate.net For instance, the DS and RE of OSA-modified corn starch pre-treated by jet milling were found to be higher than those of native corn starch modified under the same conditions. researchgate.net The mechanical force not only creates particles with irregular morphology but can also cause depressions to appear on the granule surface after modification. mdpi.com Similarly, ball milling has been used to mechanically activate Indica rice starch prior to esterification with OSA. researchgate.net This novel one-step synthesis method, where the reaction is activated by the milling process itself, represents an innovative approach for producing OSA-starches. scilit.com

Table 1: Effect of Jet Milling Pre-treatment on OSA Modification of Corn Starch

Pre-treatment Condition Degree of Substitution (DS) Reaction Efficiency (RE) Source
No Jet Milling 0.0170 73.5% researchgate.net
Jet Milling (Increasing Classifier Speed) > 0.0170, up to 0.0186 > 73.5%, up to 80.4% researchgate.net

Enzymatic Pre-treatment and Modification Techniques

Enzymatic pre-treatment represents a biological approach to alter the structure of substrates to improve the efficiency and outcome of OSA modification. Enzymes such as α-amylase, β-amylase, and pullulanase are utilized to selectively hydrolyze the substrate, typically starch. This enzymatic action can induce the formation of pores and channels on the surface of the starch granules, which increases their surface area and promotes the access of OSA to the granule's interior. researchgate.netmyfoodresearch.com This enhanced accessibility can facilitate a more efficient reaction.

Table 2: Influence of Enzymatic Treatments on OSA Starch Properties

Enzyme Used Substrate Key Findings Source
α-amylase Corn Starch Decreased overall DS; influenced more uniform distribution of OS groups into the granule interior. researchgate.net
STARGEN™ (amylase) Sago Starch Increased DS, especially when combined with Heat Moisture Treatment (HMT). myfoodresearch.com
β-amylase Waxy Maize Starch Decreased molecular weight; increased DS and degree of branching. researchgate.net
Pullulanase Waxy Corn Starch Decreased molecular weight and apparent viscosity; increased DS. researchgate.net

Optimization of Reaction Parameters in OSA Modification

The synthesis of this compound modified products is a multi-variable process where reaction conditions must be carefully controlled to achieve the desired degree of substitution and reaction efficiency. Key parameters that are typically optimized include pH, temperature, reaction time, and the concentration of reactants.

Influence of pH Conditions

The pH of the reaction medium is a critical factor in the OSA modification process, which is typically conducted in an aqueous alkaline solution. upm.edu.myscientific.net The esterification reaction requires an alkaline environment to facilitate the reaction between the hydroxyl groups of the substrate and the anhydride group of OSA. nih.govmdpi.com Most studies identify the optimal pH range to be between 7.0 and 9.0. upm.edu.mynih.govmdpi.com For example, the optimal pH for modifying sago starch was found to be 7.20, while for early Indica rice starch it was 8.4, and for cassava starch, 8.2. upm.edu.mynih.govresearchgate.net

Table 3: Optimized pH Conditions for OSA Modification of Various Starches

Starch Source Optimal pH Resulting Degree of Substitution (DS) Source
Sago 7.20 0.0120 upm.edu.myresearchgate.net
Heat-Moisture-Treated Sago 7.26 0.0121 fstjournal.com.br
Early Indica Rice 8.4 0.0188 nih.gov
Cassava 8.2 0.0165 researchgate.net
Pearl Millet 8.0 0.010 - 0.025 nih.gov
Wheat 8.5 - 9.0 0.044 - 0.091 mdpi.com

Effect of Temperature Profiles

Reaction temperature is another significant parameter that influences the rate and efficiency of OSA modification. The esterification is typically carried out under mild temperature conditions, generally between 30°C and 40°C. nih.govnih.govresearchgate.net Research on early Indica rice starch identified an optimal reaction temperature of 33.4°C, while a study on cassava starch modification determined the optimum to be 38°C. nih.govresearchgate.net

The temperature profile represents a balance between reaction kinetics and reactant stability. While increasing the temperature can enhance the reaction rate between the substrate and OSA, it also significantly increases the rate of hydrolysis of the anhydride. researchgate.net This hydrolysis is an undesirable side reaction that reduces the amount of OSA available for esterification, thus lowering the reaction efficiency. Therefore, excessively high temperatures are avoided. The chosen temperature is an optimum that maximizes the esterification rate while minimizing the competing hydrolysis reaction, ensuring an efficient modification process.

Table 4: Optimized Temperature for OSA Modification in Different Studies

Substrate Optimal Temperature (°C) Source
Early Indica Rice Starch 33.4 nih.gov
Cassava Starch 38 researchgate.net
Sago Starch (dual modification) 35 nih.gov
Wheat Starch 35 mdpi.com

Reaction Time Optimization

The duration of the reaction is a key variable that directly affects the extent of modification. Generally, the degree of substitution increases as the reaction time progresses, up to an optimal point. upm.edu.myresearchgate.net Beyond this point, the DS may plateau or even decrease. This is because, over extended periods, the concentration of the anhydride diminishes due to both the esterification reaction and hydrolysis, leading to a slowdown or cessation of the reaction. researchgate.net

Optimization studies have identified varied optimal reaction times depending on the substrate and other reaction conditions. For cassava starch, the optimal reaction time was found to be 2.5 hours. researchgate.net In a study optimizing the modification of sago starch using response surface methodology, the ideal reaction time was determined to be 9.65 hours. upm.edu.myresearchgate.net For early Indica rice starch, the reaction was continued for 4 hours. nih.gov These variations highlight that the reaction time must be optimized in conjunction with other parameters like pH, temperature, and reactant concentration to achieve the maximum degree of substitution efficiently. At the end of the designated reaction time, the process is typically halted by adjusting the pH to a neutral value (e.g., 6.5) with acid. upm.edu.mynih.gov

Table 5: Optimized Reaction Times for OSA Modification

Substrate Optimal Reaction Time (hours) Source
Cassava Starch 2.5 researchgate.net
Sago Starch 9.65 upm.edu.myresearchgate.netijfe.org
Early Indica Rice Starch 4 nih.gov
Sago Starch (dual modification) 4 nih.gov

Concentration of Reactants and Substrate Loading

The concentrations of both the this compound reagent and the substrate are fundamental parameters governing the outcome of the modification. The degree of substitution is directly influenced by the concentration of OSA used in the reaction. upm.edu.mynih.gov An increase in the amount of OSA, typically measured as a percentage based on the dry weight of the substrate, generally leads to a linear increase in the DS. upm.edu.myresearchgate.net For food applications in the United States, the maximum level of OSA treatment allowed is 3% by weight, which corresponds to a DS of approximately 0.02. nih.gov However, experimental optimizations have explored concentrations up to 6% to study the reaction kinetics, with one study identifying an optimal OSA concentration of 5.00% for sago starch modification. upm.edu.myijfe.org

Substrate loading, or the concentration of the starch slurry, also plays a significant role. An optimal starch concentration for modifying early Indica rice starch was found to be 36.8% (w/w). nih.gov For cassava starch, a 33% starch concentration was deemed optimal. researchgate.net The concentration of the substrate slurry affects the viscosity of the reaction medium and the availability of hydroxyl groups for reaction. While a higher concentration might seem more efficient in terms of reactor volume, it can lead to poor mixing and hinder the uniform distribution of the OSA reagent, potentially reducing the reaction efficiency. Therefore, the substrate concentration must be carefully optimized to ensure a homogenous reaction environment. nih.govresearchgate.net

Table 6: Optimized Reactant and Substrate Concentrations

Substrate Optimal OSA Concentration (% w/w) Optimal Substrate Concentration (%) Resulting DS Source
Sago Starch 5.00 23.4 (in 400ml H₂O) 0.0120 upm.edu.myijfe.org
Early Indica Rice Starch 3.0 36.8 0.0188 nih.gov
Cassava Starch 3.0 33 0.0165 researchgate.net
Heat-Moisture-Treated Sago 4.53 Not specified 0.0121 fstjournal.com.br

Impact of Pre-treatment Strategies (e.g., CaCl2, Acid Hydrolysis)

Pre-treatment of starch prior to its modification with this compound (OSA) is a critical strategy employed to enhance the efficiency and outcome of the esterification process. The primary objective of these strategies is to alter the native semi-crystalline structure of starch granules, thereby improving the accessibility of internal hydroxyl groups to the OSA reagent. This can lead to a higher degree of substitution (DS) and greater reaction efficiency (RE), ultimately influencing the functional properties of the final modified starch. Common pre-treatment methods involve the use of chemical agents like calcium chloride and acid hydrolysis to disrupt or modify the starch architecture.

Calcium Chloride (CaCl2) Pre-treatment

The use of calcium chloride (CaCl2) solutions as a pre-treatment has been shown to effectively influence the subsequent succinylation of starch. Solutions of CaCl2 are known to induce the gelatinization of starch, even at room temperature, by disrupting the intermolecular hydrogen bonds within the granules. researchgate.net This disruption can make the starch molecules more amenable to chemical modification.

In a study involving potato starch, pre-treatment with a 1.0 M CaCl2 solution resulted in a significantly higher degree of substitution and reaction efficiency during the OSA modification process. semanticscholar.orgresearchgate.net In contrast, lower concentrations of CaCl2 (0.05 M, 0.1 M, and 0.5 M) did not produce a notable effect on either DS or RE when compared to the control group without pre-treatment. semanticscholar.orgnih.gov The pre-treatment with 1.0 M CaCl2 caused a minor disruption to the starch's crystallinity and granular morphology, which is believed to facilitate the esterification reaction. semanticscholar.orgnih.gov

While the pre-treatment itself can alter the inherent properties of the starch, such as decreasing swelling power, paste clarity, and peak viscosity, the final OSA-modified starch produced from this process (OSA-1.0 M-starch) demonstrated improved functional characteristics compared to OSA-starch prepared without pre-treatment. semanticscholar.orgnih.gov

Effect of CaCl2 Pre-treatment on OSA Modification of Potato Starch
Pre-treatment ConditionDegree of Substitution (DS)Reaction Efficiency (RE)
Control (No Pre-treatment)LowerLower
0.05 M CaCl2No significant effectNo significant effect
0.1 M CaCl2No significant effectNo significant effect
0.5 M CaCl2No significant effectNo significant effect
1.0 M CaCl2HigherHigher

Acid Hydrolysis

Acid hydrolysis is another chemical modification method used in conjunction with OSA treatment. The timing of the acid hydrolysis step is crucial as it dictates the final properties of the modified starch. When used as a pre-treatment, mild acid hydrolysis can break down the glycosidic linkages within the starch molecule, particularly in the amorphous regions. This process can reduce the molecular weight of the starch and potentially increase the number of accessible hydroxyl groups for the subsequent reaction with OSA. For instance, studies have shown that acid-hydrolyzed high-amylose starch can be successfully modified with OSA to create effective emulsifiers. researchgate.netdntb.gov.ua

Conversely, when acid hydrolysis is applied after the OSA modification, it can lead to a reduction in the degree of substitution. researchgate.netsemanticscholar.org Research on OSA starch hydrolyzed with hydrochloric acid (HCl) at concentrations from 0.5 M to 2.0 M showed that as the acid concentration increased, the DS values of the modified starch decreased. researchgate.net Although the DS was reduced, this dual-modification approach significantly enhanced the emulsifying properties of the starch, resulting in emulsions with smaller droplet sizes and greater stability compared to unhydrolyzed OSA starch. researchgate.netsemanticscholar.org This indicates that while post-modification hydrolysis may cleave some ester bonds, the resulting smaller, amphiphilic molecules are more effective emulsifiers.

Effect of Acid Hydrolysis (Post-Modification) on OSA Starch Properties
HCl Concentration for HydrolysisImpact on Degree of Substitution (DS)Impact on Emulsification Properties
0 M (Control)BaselineBaseline
0.5 M - 2.0 MDecreased with increasing HCl concentrationSignificantly improved; stronger than unhydrolyzed OSA starch

Characterization of 2 Octenylsuccinic Anhydride Modified Substrates

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the analysis of OSA-modified materials, offering non-destructive methods to probe the molecular structure and confirm the covalent attachment of the octenylsuccinyl group to the substrate.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a principal technique for confirming the successful esterification of substrates with OSA. mdpi.commdpi.comsphinxsai.com The introduction of the octenylsuccinate group onto a polymer backbone, such as starch, results in the appearance of new, characteristic absorption bands in the infrared spectrum. mdpi.comnih.gov

The most definitive evidence of OSA modification is the emergence of a new peak around 1724-1725 cm⁻¹ . nih.govresearchgate.netresearchgate.net This band is attributed to the C=O stretching vibration of the newly formed ester bond. researchgate.netresearchgate.net Another significant new peak is often observed at approximately 1570-1572 cm⁻¹ , which corresponds to the asymmetric stretching vibration of the carboxylate group (RCOO⁻). nih.govresearchgate.netresearchgate.net

In the case of starch modification, the native material exhibits a broad band around 3460 cm⁻¹ due to O-H group vibrations and a band at 2942 cm⁻¹ from C-H stretching. mdpi.com While these bands remain, the appearance of the ester carbonyl and carboxylate peaks provides clear confirmation of the chemical modification. mdpi.comresearchgate.net The intensity of these new peaks can also provide a qualitative indication of the degree of substitution.

Table 1: Characteristic FT-IR Absorption Bands for OSA-Modified Starch

Wavenumber (cm⁻¹) Assignment Significance Reference
~1725 C=O Stretching (Ester) Confirms ester linkage between OSA and substrate. researchgate.net
~1570 Asymmetric RCOO⁻ Stretching Indicates the presence of the carboxylate group from OSA. researchgate.netresearchgate.net
~3460 O-H Stretching Characteristic of the native starch backbone. mdpi.com
~2942 C-H Stretching Characteristic of the native starch backbone. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (¹H-NMR), provides detailed structural information, confirming the presence of the octenylsuccinate moiety and even suggesting its position on the substrate backbone. researchgate.netresearchgate.net When analyzing OSA-modified polysaccharides, new signals corresponding to the protons of the grafted octenyl group appear in the ¹H-NMR spectrum.

Research on OSA-modified starch reveals the emergence of a new set of peaks in the upfield region, typically between 0.80 and 2.7 ppm . researchgate.net These signals are associated with the methyl and methylene (B1212753) protons of the octenyl chain, providing unequivocal evidence of the modification. researchgate.net Furthermore, analysis of the ¹H and ¹³C NMR spectra has suggested that for granular waxy maize starch, the substitution of octenylsuccinate groups primarily occurs at the O-2 and O-3 positions of the anhydroglucose (B10753087) units, with no substitution detected at the O-6 position. researchgate.netk-state.edu The broadening of the anomeric proton peak (around 5.38 ppm) as the level of OSA substitution increases also points to substitution at the O-2 position. researchgate.net

X-Ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms on the surface of a modified substrate. eag.comresearchgate.net When a substrate like starch is modified with OSA, XPS can detect changes in the surface chemistry. For instance, analysis of OSA-starch that has been jet-milled has shown the appearance of a new sodium peak in the XPS spectrogram, which can be related to the neutralization of the carboxyl group introduced by the OSA molecule. This confirms that the modification is present at the surface of the material. researchgate.net XPS provides valuable information about the surface elemental composition, which can be altered by the grafting of OSA groups.

Raman Microspectroscopy for Group Distribution

Raman microspectroscopy is a powerful technique for investigating the spatial distribution of chemical components within a sample. In the context of OSA-modified substrates, it has been effectively used to determine the distribution of the octenylsuccinate (OS) groups within a single starch granule. nih.govresearchgate.net

This technique identifies a unique spectral marker for the modification. OSA-modified starch exhibits an additional peak at approximately 1670 cm⁻¹ in the Raman spectrum, which is indicative of the carbonyl group (C=O) of the OS substituent attached to the starch molecule. nih.govresearchgate.net By mapping the intensity of this peak across a cross-section of a granule, researchers can visualize the distribution of the modification. Studies on waxy maize starch have shown that the highest concentration of OS groups is found on the granule surface, with a surprisingly high level also present in the center (hilum) of the granule. nih.govresearchgate.net The regions between the surface and the center tend to have a lower degree of OS substitution. nih.gov

Table 2: Key Spectroscopic Peaks for OSA-Modification Confirmation

Technique Characteristic Peak/Region Assignment Significance Reference
FT-IR ~1725 cm⁻¹ C=O Stretch (Ester) Confirms covalent ester bond formation. researchgate.net
¹H-NMR 0.8 - 2.7 ppm Protons of Octenyl Chain Confirms presence of the hydrophobic OSA group. researchgate.net
XPS New elemental peaks (e.g., Na 1s) Surface Elemental Change Confirms surface modification. researchgate.net
Raman ~1670 cm⁻¹ C=O Stretch (OS Group) Allows for mapping the distribution of OSA groups. nih.govresearchgate.net

Chromatographic and Mass Spectrometric Analysis of OSA and its Derivatives

Chromatographic techniques are essential for separating and quantifying the components in a reaction mixture, providing insights into the efficiency of the modification process and the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a vital analytical tool for the analysis of 2-octenylsuccinic anhydride (B1165640), its hydrolysis products, and its bound form in modified starches. researchgate.net A common method involves using a reversed-phase C18 column with an eluent system such as acetonitrile (B52724) and water (containing 0.1% trifluoroacetic acid) and a diode array detector (DAD) for detection. researchgate.net

This HPLC setup can effectively separate and identify various isomers and related compounds, including 1-octenylsuccinic acid, cis- and trans-2-octenylsuccinic acid, and their corresponding anhydride forms. researchgate.net Consequently, HPLC allows for the direct measurement and quantification of both the unreacted (free) OSA and the covalently bound octenylsuccinate content in the modified product. researchgate.net This is crucial for determining the degree of substitution and the reaction efficiency. The technique's robustness makes it suitable for monitoring the progress of the modification reaction in real-time. rsc.orgchromatographyonline.com

HPLC with Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a robust analytical technique for the analysis of 2-octenylsuccinic anhydride (OSA) and its derivatives in modified starches. This method allows for the identification and quantification of both unreacted OSA and the octenylsuccinate (OS) groups bound to the starch molecule.

The separation is typically achieved using a reversed-phase C18 column. A common mobile phase involves a gradient or isocratic elution with a mixture of acetonitrile and water, often containing a small percentage of an acid like trifluoroacetic acid (TFA) to improve peak shape and resolution. For instance, an isocratic elution with acetonitrile and 0.1% TFA in water (45:55, v/v) has been successfully used. nih.govnih.gov Detection with DAD is frequently set at specific wavelengths, such as 192 nm, to monitor the cis- and trans-isomers of 2-octenylsuccinic acid (OSAc) after their release from the modified starch via mild alkaline hydrolysis. researchgate.netresearchgate.net

Through this method, researchers can distinguish between various isomers and related compounds. Studies combining HPLC-DAD with mass spectrometry have identified several key peaks corresponding to 1-OS acid, cis-2-OS acid, trans-2-OS acid, 1-OSA, cis-2-OSA, and trans-2-OSA. nih.govresearchgate.net The retention time (RT) is a key parameter for identification; in one analysis, OSA was detected at an RT of 4.3 minutes. researchgate.net Quantification is achieved by creating a calibration curve from standard solutions, which plots peak area against concentration. An example of a resulting linear equation is Y = 180536x + 99255, with a high coefficient of determination (R² = 0.997), indicating excellent linearity. researchgate.net This analytical approach is sensitive enough to determine both free and bound OS content, providing a comprehensive profile of the modification. nih.gov

Table 1: HPLC-DAD Parameters for this compound Analysis

Parameter Description Source
Column C18 Reversed-Phase nih.govnih.gov
Mobile Phase Acetonitrile and Water with 0.1% TFA (45:55, v/v) nih.govnih.gov
Detection Wavelength 192 nm (for OSAc) researchgate.netresearchgate.net
Identified Compounds 1-OS acid, cis-2-OS acid, trans-2-OS acid, 1-OSA, cis-2-OSA, trans-2-OSA nih.govresearchgate.net

| Example Retention Time | 4.3 min for OSA | researchgate.net |

HPLC with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

To achieve higher specificity and structural confirmation of the compounds separated by HPLC, Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is often used as a detector. This hyphenated technique, HPLC-APCI-MS, is particularly effective for the detailed characterization of OSA and its isomers.

When coupled with the HPLC-DAD system described previously, APCI-MS provides mass-to-charge (m/z) ratio data for the molecules eluting from the column, allowing for unambiguous identification. The APCI source is well-suited for the analysis of the relatively non-polar to moderately polar compounds involved, such as the different forms of OS acid and OSA.

Research has demonstrated that the combination of HPLC-DAD and HPLC-APCI-MS is a powerful tool for analyzing the complex mixture resulting from the starch modification reaction. nih.govresearchgate.net This dual-detection approach enables the positive identification of four major and two minor peaks as 1-OS acid, cis-2-OS acid, trans-2-OS acid, 1-OSA, cis-2-OSA, and trans-2-OSA. nih.gov The mass spectrometer provides the molecular weight information that confirms the identities suggested by the DAD's UV-Vis spectra and retention times, thereby enhancing the confidence in the qualitative analysis of the modified substrate.

Gas Chromatography/Mass Spectrometry (GC/MS) for Quantification

Gas Chromatography combined with Mass Spectrometry (GC/MS) serves as another powerful analytical method for the quantification of 2-octenylsuccinate in modified starches. This technique requires the analyte to be volatile and thermally stable, which often necessitates a derivatization step for the organic acids.

For the analysis of total OS content, the esterified OS groups are first hydrolyzed from the starch backbone using an alkaline solution. Following hydrolysis, the solution is acidified (pH < 2), and the released 2-(2′-octenyl)succinic acid is extracted. researchgate.net A similar extraction procedure is used for free OS, but it begins with precipitating the starch from the aqueous dispersion with methanol. researchgate.net To make the extracted acids suitable for GC analysis, they are often converted into more volatile forms, such as silyl (B83357) esters, through a derivatization process. gcms.cz

The derivatized sample is then injected into the GC, where the different components are separated based on their boiling points and interaction with the capillary column. The separated components then enter the mass spectrometer, which provides mass spectra for identification and quantification. This method has been successfully developed for the quantitation of both free and total OS in lipophilically modified starch, offering a reliable alternative to HPLC-based methods. researchgate.net

Morphological and Microstructural Characterization

Scanning Electron Microscopy (SEM)

For many types of starch, including high-amylose Japonica rice and maize starch, OSA modification does not lead to significant changes in the granule's appearance; for example, modified high-amylose starch retains its polyhedral shape. nih.gov However, closer examination at high magnification can reveal subtle alterations on the granule surface. Some studies report the appearance of a slightly rougher surface, the formation of small pores or cavities, and a loss of definition at the edges of the granules following OSA treatment. researchgate.netmdpi.com It is suggested that the reaction with OSA may initiate by attacking the starch surface, leading to these minor morphological changes. researchgate.net In other cases, the granules maintain their smooth surfaces and original shapes, such as the ellipsoidal and spherical forms of potato starch granules, with only small new adhesions observed on the surface. researchgate.net The extent of these changes appears to be moderate, indicating that the aqueous slurry esterification process does not cause severe disruption to the granular structure. researchgate.net

X-Ray Diffraction (XRD) for Crystalline Structure

X-ray diffraction (XRD) is employed to investigate the crystalline structure of starch granules and to assess the impact of OSA modification on their crystallinity. Starch granules are semi-crystalline, exhibiting characteristic diffraction patterns corresponding to different polymorphs, primarily A-type (common in cereals) and B-type (common in tubers). mdpi.comsci-hub.ru

A consistent finding across numerous studies is that the esterification with OSA does not alter the fundamental crystalline pattern of the starch. nih.govnih.gov For example, starches with a native A-type pattern, which show characteristic diffraction peaks at 2θ angles of approximately 15°, 17°, 18°, and 23°, retain this A-type pattern after modification. nih.govresearchgate.net Similarly, starches with a B-type pattern, with peaks around 5.7°, 14.5°, 17.1°, 19.5°, and 22.4°, also maintain their B-type structure post-modification. nih.gov This suggests that the esterification reaction occurs predominantly in the amorphous regions of the starch granule, leaving the crystalline domains largely intact. nih.govgxu.edu.cn

However, while the crystalline type is preserved, a common effect of OSA modification is a reduction in the relative crystallinity. nih.govnih.govgxu.edu.cn For instance, the relative crystallinity of native high-amylose starch was found to decrease from 28.3% to 27.1% after modification to a degree of substitution (DS) of 0.0285. nih.gov This decrease in peak intensity and broadening of diffraction peaks indicates that the modification process, while not destroying the crystal lattice, causes some disruption to the ordered crystalline structure. gxu.edu.cn

Table 2: XRD Findings for OSA-Modified Starches

Starch Type Crystalline Pattern Characteristic Peaks (2θ) Effect of OSA Modification Source
Cereal Starch A-type ~15°, 17°, 18°, 23° Pattern maintained; relative crystallinity may decrease nih.govresearchgate.net
High-Amylose Rice Starch C-type ~5.6°, 15.0°, 17.0°, 19.6°, 23.1° Pattern maintained; relative crystallinity decreased from 28.3% to 27.1% nih.gov

| Taro Starch Nanoparticles | B-type | ~5.7°, 14.5°, 17.1°, 19.5°, 22.4° | Pattern maintained; relative crystallinity decreased from 57.8% to 48.2% | nih.gov |

Particle Size Analysis

Particle size analysis is used to determine the size distribution of starch granules and to evaluate changes resulting from OSA modification. The results from these analyses can vary, but a general trend is a slight increase in granule size after the esterification reaction.

This increase in particle size is often attributed to the introduction of the bulky octenylsuccinate groups, which can cause a minor swelling of the granule structure. researchgate.net For example, one study reported that the particle size of sago starch increased from 29.05 µm to 29.89 µm after modification. researchgate.netijfe.org In another case, the volume-average particle diameter of high-amylose Japonica rice starch showed a slight, though not statistically significant, increase from 8.67 µm for the native starch to 8.87 µm for the modified version with a DS of 0.0285. nih.gov

However, the modification does not always lead to a significant change in particle size. The reaction conditions and the starch source play a crucial role. The introduction of OSA groups onto the starch molecules can lead to some structural disorder, contributing to the observed size increase. ijfe.org Quinoa starch, which has a native particle size of approximately 2 µm, has also been successfully modified with OSA for use in Pickering emulsions. nih.gov

Table 3: Particle Size of Native and OSA-Modified Starches

Starch Type Native Particle Size (D researchgate.netresearchgate.net or equivalent) OSA-Modified Particle Size (D researchgate.netresearchgate.net or equivalent) Source
Sago Starch 29.05 µm 29.89 µm researchgate.netijfe.org
High-Amylose Japonica Rice Starch 8.67 µm 8.87 µm (at DS 0.0285) nih.gov

| Quinoa Starch | ~2 µm | - | nih.gov |

Confocal Laser Scanning Microscopy (CLSM)

Confocal Laser Scanning Microscopy (CLSM) is an advanced imaging technique utilized to characterize the microstructure of substrates modified with this compound (OSA). This method provides high-resolution, three-dimensional images, allowing for the visualization of the distribution of OSA groups on the surface and within the matrix of the modified material, typically starch granules or emulsion droplets. researchgate.netnih.gov

To visualize OSA-modified starches or emulsions stabilized by them, fluorescent probes are necessary as these materials are not typically autofluorescent. scispace.com Dyes such as Nile Red are used to stain the oil phase in emulsions, allowing for the observation of droplet size and distribution within the continuous phase stabilized by the OSA-modified substrate. nih.gov For direct visualization of the OSA-starch granules, fluorochromes like 8-amino-1,3,6-pyrenetrisulfonic acid (APTS) and fluorescein-5-isothiocyanate (FITC) can be employed to label the starch. nih.govscispace.comijpsat.org

Research findings from CLSM studies have confirmed that the conventional modification of starch with OSA in an aqueous slurry is primarily a surface phenomenon. conicet.gov.ar The technique allows for detailed examination of starch granule morphology, revealing features like concentric growth rings and surface channels, and how these structures are affected by the modification process. nih.gov In emulsion systems, CLSM analysis has been instrumental in demonstrating the stability of oil-in-water emulsions stabilized by OSA-modified starches over time, by monitoring changes in oil droplet size and distribution. nih.gov

Quantification of Modification Degree and Efficiency

Degree of Substitution (DS) Quantification

The Degree of Substitution (DS) is a critical parameter that quantifies the extent of modification in substrates treated with this compound. It is defined as the average number of hydroxyl groups substituted with octenyl succinyl groups per monomeric unit of the polymer (e.g., per anhydroglucose unit in starch). The DS value directly influences the physicochemical properties of the modified material, such as its hydrophobicity, emulsifying capability, and thermal stability.

The most widely used method for determining the DS of OSA-modified starch is the titrimetric method, based on alkali saponification. The procedure involves the following steps:

A precisely weighed amount of the OSA-modified starch is suspended in a solvent like distilled water or an ethanol (B145695)/water mixture.

A known excess amount of a standardized sodium hydroxide (B78521) (NaOH) solution is added to the suspension.

The mixture is heated and stirred for a specific duration to ensure the complete saponification (hydrolysis) of the ester linkages between the starch and the OSA groups.

After cooling, the excess, unreacted NaOH is back-titrated with a standardized solution of hydrochloric acid (HCl) using an indicator such as phenolphthalein.

A blank titration is performed using the native, unmodified starch to account for any acid-consuming components present in the original material.

The DS is then calculated based on the amount of NaOH consumed during saponification. Other analytical techniques, such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can also be used to confirm the modification and, in the case of NMR, to quantify the DS. nih.govconicet.gov.ar

The DS of OSA-modified starches is influenced by various reaction conditions, including the botanical source of the starch, OSA concentration, reaction time, temperature, and pH. conicet.gov.ar

Degree of Substitution (DS) of Various OSA-Modified Starches

Starch SourceOSA Concentration (% of starch)Degree of Substitution (DS)Reference
Turmeric Starch3%0.0282 mdpi.com
High-Amylose Japonica Rice Starch3%0.0177 conicet.gov.ar
High-Amylose Japonica Rice Starch8%0.0285 conicet.gov.ar
Normal Japonica Rice Starch5%0.0283 conicet.gov.ar
Pearl Millet Starch (cv. HHB-67)3%0.025 researchgate.net
Pearl Millet Starch (cv. W-445)3%0.010 researchgate.net
Myofibrillar Protein CompositeNot Specified0.019 mdpi.com

Reaction Efficiency (RE) Assessment

Reaction Efficiency (RE) is a measure that expresses the effectiveness of the esterification reaction. It is calculated as the ratio of the experimentally determined Degree of Substitution (DS) to the theoretical maximum DS that would be achieved if all the added OSA reagent reacted with the substrate.

Formula: RE (%) = (Actual DS / Theoretical DS) × 100

The theoretical DS is calculated based on the molar quantities of the starch anhydroglucose units and the OSA used in the reaction. A low reaction efficiency indicates that a significant portion of the OSA was consumed by side reactions, such as hydrolysis to octenyl succinic acid, rather than reacting with the starch hydroxyl groups.

Factors that influence the DS, such as reactant concentration, temperature, pH, and the physical state of the substrate, also significantly impact the reaction efficiency. conicet.gov.ar Researchers often optimize these parameters to maximize the RE, aiming to develop more cost-effective and environmentally friendly modification processes. For instance, pretreatments like ultrasonic assistance have been shown to increase RE by improving the accessibility of starch molecules, leading to higher DS values in shorter reaction times. conicet.gov.ar

Reaction Efficiency (RE) of OSA-Starch Modification

Starch SourceReaction ConditionsReaction Efficiency (RE) %Reference
Potato Starch3% OSA, pH 8.0, 35°C, 3h72.0 nih.gov
Early Indica Rice Starch3% OSA, pH 8.5, 35°C, 4h78.0 nih.gov
Waxy Maize StarchUltrasonic-assisted (600W, 1.5h)87.63 conicet.gov.ar
Waxy Maize StarchConventional (control for ultrasonic)75.78 conicet.gov.ar

Amino-Substitution Percentage (for proteins)

When this compound is used to modify proteins, it primarily reacts with the free primary amino groups. The most reactive of these is the ε-amino group of lysine (B10760008) residues, and to a lesser extent, the N-terminal α-amino group of the polypeptide chain. This reaction, known as succinylation, converts the positively charged amino group into a negatively charged carboxyl group, significantly altering the protein's isoelectric point, solubility, and functional properties. nih.govresearchgate.net

The extent of this modification is quantified as the Amino-Substitution Percentage, which represents the percentage of accessible primary amino groups that have been modified by OSA. This value is determined by measuring the number of free amino groups in the protein before and after the succinylation reaction.

Common methods for quantifying free primary amino groups include colorimetric assays such as the ninhydrin test and the o-phthaldialdehyde (OPA) assay . nih.govresearchgate.netyoutube.com

Principle of Quantification:

The total number of free primary amino groups in a known concentration of the unmodified protein is measured using a standardized assay (e.g., OPA assay), which generates a colored or fluorescent product.

The same assay is performed on the OSA-modified protein.

The reduction in the number of free amino groups in the modified protein corresponds to the number of groups that have reacted with OSA.

The Amino-Substitution Percentage is calculated as the percentage decrease in free amino groups relative to the unmodified protein.

This quantification is crucial for understanding the relationship between the degree of modification and the resulting changes in the protein's functional characteristics, such as emulsifying properties. nih.gov

Mechanistic Insights into 2 Octenylsuccinic Anhydride Interactions and Modification

Esterification Mechanisms with Hydroxyl Groups (e.g., Polysaccharides)

The reaction between 2-Octenylsuccinic anhydride (B1165640) and polysaccharides, such as starch, is an esterification process where the hydroxyl groups of the polysaccharide act as nucleophiles, attacking the anhydride. This results in the covalent attachment of the hydrophobic octenylsuccinyl group to the hydrophilic polysaccharide backbone, creating an amphiphilic molecule.

The availability of hydroxyl (-OH) groups on the polysaccharide chain is a critical factor governing the extent of modification with OSA. In starch, these hydroxyl groups are located at the C-2, C-3, and C-6 positions of the anhydroglucose (B10753087) units. The reaction is typically carried out in an aqueous slurry under alkaline conditions (pH 8.0-9.0), which facilitates the ionization of the hydroxyl groups, enhancing their nucleophilicity and thus their reactivity towards the anhydride. The amorphous regions of the starch granule are more accessible to the OSA reagent compared to the crystalline regions, leading to a preferential modification in these areas. Factors that increase the surface area and create pores in starch granules can provide more reaction sites for esterification.

The core of the modification is the formation of a stable ester linkage between the polysaccharide and OSA. The reaction is initiated by the nucleophilic attack of a hydroxyl group from the starch molecule on one of the carbonyl carbons of the anhydride ring of OSA. This leads to the opening of the anhydride ring and the formation of an ester bond. The other carbonyl group of the anhydride is converted into a carboxyl group, which imparts a negative charge to the modified polysaccharide at neutral or alkaline pH. The successful formation of this ester linkage can be confirmed using analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy, which shows a characteristic carbonyl (C=O) stretching vibration peak of the ester group at approximately 1725 cm⁻¹.

Table 1: Key Factors in the Esterification of Polysaccharides with 2-Octenylsuccinic Anhydride

Factor Description Impact on Modification
Hydroxyl Group Availability The accessibility of -OH groups on the polysaccharide for reaction. Higher availability, particularly in amorphous regions, leads to a higher degree of substitution.
pH of the Reaction The alkalinity of the reaction medium. Alkaline conditions (pH 8.0-9.0) increase the nucleophilicity of hydroxyl groups, promoting the reaction.
Site of Modification The specific location on the anhydroglucose unit where esterification occurs. Primarily occurs at the C-6 hydroxyl group due to lower steric hindrance.
Polysaccharide Structure The arrangement of amylose (B160209) and amylopectin (B1267705) in starch granules. Modification is favored in the amorphous regions where amylose is more abundant.

Acylation Mechanisms with Amino Groups (e.g., Proteins)

This compound also reacts with proteins through an acylation mechanism, targeting the nucleophilic amino groups present in the polypeptide chains. This modification alters the protein's structure and functional properties by introducing the hydrophobic octenylsuccinyl group.

The covalent attachment of the bulky and hydrophobic octenylsuccinyl group to the protein backbone can induce significant conformational changes. The introduction of these groups can disrupt the native tertiary and secondary structures of the protein, leading to partial unfolding. This unfolding can expose previously buried hydrophobic regions of the protein. Studies on succinylated proteins have shown a decrease in α-helix and β-sheet content with a corresponding increase in random coil and β-turn structures.

These structural changes have a profound impact on the intermolecular interactions of the modified protein. The increased surface hydrophobicity can enhance the protein's ability to interact with other hydrophobic molecules or at oil-water interfaces, which can improve its emulsifying properties. The alteration of the protein's charge can also influence its electrostatic interactions with other molecules. For instance, OSA-modified proteins can exhibit enhanced interactions with polysaccharides, leading to the formation of stable complexes driven by both electrostatic and hydrophobic forces. These altered intermolecular interactions are key to the changes observed in the functional properties of OSA-modified proteins, such as their solubility, gelling, and emulsifying capabilities.

Table 2: Effects of this compound Acylation on Protein Properties

Property Mechanism of Change Consequence
Protein Charge N-acylation of the positively charged ε-amino group of lysine (B10760008) results in a negatively charged carboxyl group. Alters the isoelectric point and electrostatic interactions of the protein.
Protein Structure The attachment of the bulky octenylsuccinyl group disrupts the native protein conformation. Leads to partial unfolding, exposure of hydrophobic regions, and changes in secondary structure.
Intermolecular Interactions Increased surface hydrophobicity and altered charge profile. Enhances interactions with hydrophobic molecules and other biopolymers, affecting functional properties like emulsification and complex formation.

Conformational and Structural Alterations Induced by OSA Modification

Modification of polymers with this compound (OSA) induces significant alterations in their three-dimensional structure and physical characteristics. These changes are pivotal in defining the functional properties of the resulting modified substance. The introduction of the bulky and hydrophobic octenyl group, along with the hydrophilic succinate (B1194679) group, imparts an amphiphilic nature to the polymer, leading to a cascade of structural and conformational changes at both the granular and molecular levels.

Changes in Granular Morphology (e.g., starch)

The esterification of starch with this compound (OSA) has been shown to impact the morphology of starch granules, although the extent of these changes can vary depending on the starch source and reaction conditions. Scanning electron microscopy (SEM) studies have revealed that the modification can affect the surface of the granules. For instance, OSA-modified sago starch exhibited a rougher surface and some changes in the shape of the granules ijfe.org.

While some studies report that the integrity of the granules is largely maintained, with the reaction primarily affecting the granule surface, others have observed more noticeable alterations researchgate.net. For example, modification of cacahuacintle corn starch with OSA led to an increase in granule size and significant changes in the surface morphology scielo.org.mx. The introduction of OSA groups can cause disruption of the granule structure, leading to swelling and an increase in particle size ijfe.org. This was observed in sago starch and gelose 80 starch, where the particle size significantly increased after modification ijfe.org. Similarly, the particle size of turmeric starches increased after OSA esterification, which is attributed to the polymerization of starch esters in aqueous solutions due to the added hydrophobic groups mdpi.com.

However, other research on high-amylose Japonica rice starch and wheat starch indicated that OSA modification made little to no significant change to the morphology and particle size of the starch granules nih.govmdpi.com. This suggests that the impact of OSA on granular morphology is not uniform across all starch types.

Table 1: Effect of OSA Modification on the Particle Size of Various Starches

Starch SourceNative Particle Size (μm)OSA-Modified Particle Size (μm)Observation
Sago Starch29.05229.889Slight but significant increase.
Gelose 809.79320.375Significant increase.
Cacahuacintle Corn Starch14.2616.80Significant increase in mean diameter.
High-Amylose Japonica Rice StarchNo significant change reported.Little change in morphology and particle size.

Influence on Crystalline Regions and Amorphous Structures

The modification of starch with this compound predominantly occurs in the amorphous regions of the starch granules. researchgate.netresearchgate.net This is because the amorphous regions are less dense and more accessible to chemical reagents compared to the highly organized crystalline regions. As a result, the crystalline structure of the starch is largely preserved after OSA modification.

X-ray diffraction (XRD) studies have consistently shown that the crystalline pattern of starch, typically A-type for cereals or B-type for tubers, is not significantly altered by the esterification process, especially at lower degrees of substitution (DS) srce.hr. For instance, OSA-modified waxy maize starch and wheat starch retained their characteristic A-type diffraction pattern mdpi.comsrce.hr.

Table 2: Changes in Relative Crystallinity of Starches Upon OSA Modification

Starch SourceNative Relative Crystallinity (%)OSA-Modified Relative Crystallinity (%)Degree of Substitution (DS)
High-Amylose Japonica Rice Starch28.327.10.0285
Turmeric Starch32.5918.39Not specified

Molecular Weight Changes Due to Concurrent Hydrolysis

The process of modifying polymers with this compound can sometimes be accompanied by a reduction in the average molecular weight of the polymer chains. This decrease is often a result of concurrent hydrolysis, which can be intentionally induced or occur as a side reaction during the modification process. For instance, OSA-modified starches can be subjected to partial enzymatic hydrolysis to obtain preparations with a reduced molecular weight. nih.gov This results in polymers that are more soluble in water and can better stabilize emulsion systems nih.gov.

Studies on OSA-modified agar (OSAR) have shown a decreased average molecular weight after modification nih.gov. Similarly, when waxy corn starch is modified with OSA and then subjected to enzymatic hydrolysis, the molecular weight of the resulting product decreases researchgate.netresearchgate.net. This reduction in molecular weight can weaken the structure of products like dough when these modified starches are incorporated nih.gov.

An inverse correlation between the degree of substitution (DS) and molecular weight has also been observed in some cases. An increase in the molecular weight of OSA-modified starch was correlated with a decrease in DS srce.hr. This may be attributed to the rupturing of some starch molecules during the modification process or a certain degree of depolymerization that occurs during substitution srce.hr.

Table 3: Reported Molecular Weight Changes in Polymers after OSA Modification

PolymerModification ProcessEffect on Molecular Weight
StarchOSA modification with enzymatic hydrolysisDecreased
AgarOSA modificationDecreased
Waxy Maize StarchOSA modificationInversely correlated with DS

Hydrophobic Group Introduction and Amphiphilic Character Development

A primary and intended consequence of modifying hydrophilic polymers like starch with this compound is the introduction of hydrophobic octenyl groups. This chemical alteration transforms the polymer from being purely hydrophilic to possessing an amphiphilic character, meaning it has both hydrophilic and hydrophobic properties mdpi.comconicet.gov.ar. The hydroxyl groups on the polymer backbone are partially substituted with these hydrophobic substituents conicet.gov.ar.

The successful introduction of these hydrophobic groups has been confirmed through various analytical techniques, including Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy nih.gov. This dual hydrophobic-hydrophilic nature is the foundation for many of the functional applications of OSA-modified polymers, particularly their use as emulsifiers and stabilizers in oil-in-water emulsions researchgate.netmdpi.com. The amphiphilic molecules orient themselves at the oil-water interface, reducing interfacial tension and preventing the coalescence of oil droplets.

This modification enhances the surface activity of the polymer. For example, OSA modification improved native sago starch and Gelose 80, making them surface-active molecules useful in emulsions ijfe.org. The introduction of the hydrophobic OSA group endows the modified particles with stronger hydrophobicity and surface wettability, enhancing their ability to stabilize Pickering emulsions mdpi.com.

Steric Hindrance Effects

This effect has several consequences for the physicochemical properties of the modified polymer. For example, the steric hindrance of OSA groups on starch chain compaction via hydrogen bonding during film formation can lead to a reduction in the crystallinity of the resulting films researchgate.net. The addition of OSA groups in sorghum starch can cause a restructuring of starch molecules and the breaking of bonds in the amorphous zone due to this spatial inhibitory effect researchgate.net. This allows the hydroxyl groups of the starch to associate with more water molecules, leading to increased swelling power researchgate.net.

Furthermore, the introduction of these bulky groups can also impact the gelatinization temperature of starch. The weakening of intermolecular hydrogen bonds due to the steric hindrance of the OSA groups can lead to a decrease in the pasting temperature of the starch mdpi.com.

Functional Enhancements and Material Science Through 2 Octenylsuccinic Anhydride Modification

Emulsification and Interfacial Science

The primary application of OSA modification lies in the creation of effective emulsifiers. The amphiphilic nature of OSA-modified polymers allows them to adsorb at the oil-water interface, reducing interfacial tension and forming a protective barrier around emulsion droplets, thereby preventing coalescence and improving stability.

Modification with 2-Octenylsuccinic anhydride (B1165640) has been shown to significantly improve the emulsifying capacity and stability of various biopolymers, including starches and proteins. The degree of substitution (DS) with OSA is a critical factor, with higher DS values generally leading to better emulsion stability. For instance, research on OSA-modified turmeric starches demonstrated that as the DS increased, the emulsification index (EI) also showed an upward trend. mdpi.com After 7 days of static placement, the EI of a Pickering emulsion stabilized with native turmeric starch (DS = 0) decreased from 38.10% to 24.52%, whereas the EI of an emulsion with OSA-modified turmeric starch (DS = 0.0264) only decreased from 98.86% to 90.23%. mdpi.com

Similarly, studies on OSA-modified bovine bone gelatin (OBBG) revealed enhanced emulsifying properties compared to its unmodified counterpart (BBG). At a pH of 9.0, the emulsifying activity index (EAI) of BBG-stabilized emulsions was 22.2 ± 0.2 m²/g, which increased to 33.5 ± 0.2 m²/g for OBBG-stabilized emulsions. nih.gov This enhancement is attributed to the increased surface activity and the introduction of hydrophobic octenyl groups. The stability of these emulsions, measured by the emulsifying stability index (ESI), was also improved with OSA modification. nih.gov Furthermore, the concentration of the OSA-modified emulsifier plays a crucial role; an increase in the concentration of OSA-modified turmeric starch particles led to a higher emulsification index. mdpi.com

Table 1: Effect of Degree of Substitution (DS) of OSA-Modified Turmeric Starch on Emulsification Index (EI)

Degree of Substitution (DS) Initial EI (%) EI after 7 Days (%)
0 38.10 24.52
0.0144 - -
0.0188 - -
0.0229 - -
0.0264 98.86 90.23

Data derived from a study on Pickering emulsions prepared with a 1% concentration of O-MTS particles and a 1:1 oil–water ratio. mdpi.com

2-Octenylsuccinic anhydride-modified starches are particularly effective in stabilizing Pickering emulsions, where solid particles adsorb to the oil-water interface to create a robust physical barrier against droplet coalescence. elsevierpure.comnih.gov This mechanism offers superior stability compared to traditional surfactant-stabilized emulsions. nih.govnih.gov The effectiveness of OSA-modified starch granules as Pickering stabilizers is influenced by their partial hydrophobicity, which allows for strong anchoring at the interface. nih.gov

The stabilization is achieved through the spontaneous accumulation of these particles at the oil-water interface, which sterically hinders the oil droplets from coming into direct contact and coalescing. nih.gov Research has shown that Pickering emulsions stabilized by OSA-modified quinoa starch granules maintain a constant droplet size over a month, highlighting their exceptional long-term stability. nih.gov In contrast, emulsions stabilized by dissolved OSA-modified starch exhibited coalescence over the same period. nih.gov This underscores the importance of the particulate nature of the stabilizer in the Pickering mechanism. The interaction between OSA-modified starches and other components, such as proteins or hydrocolloids, can further enhance stability by creating a denser interfacial film, which reduces creaming and coalescence. nih.gov

The characteristics of the OSA-modified particles play a crucial role in their ability to stabilize emulsions. Properties such as shape, size, and particularly hydrophobicity, are determining factors in the stability of Pickering emulsions. nih.gov Hydrophobicity is often quantified by the contact angle of the particles at the oil-water interface. A contact angle of approximately 90° is considered ideal for strong particle binding and effective stabilization. nih.gov

Modification with OSA has been shown to significantly alter these properties. For instance, OSA modification of taro starch markedly increased its contact angle from 25.4° to 70.1°, enhancing its emulsifying capacity. researchgate.net Similarly, the modification of zein (B1164903) particles with OSA-starch resulted in composite particles with a contact angle of 87.4°, indicating nearly neutral wettability and suitability for stabilizing Pickering emulsions. spkx.net.cn While OSA modification has a significant impact on surface properties like contact angle, it often results in only slight changes to the particle morphology and size. mdpi.commdpi.com For example, OSA-modified turmeric starch retained a relatively intact morphology with only a slight increase in particle size. mdpi.com

Table 2: Change in Contact Angle of Starch Particles upon OSA Modification

Starch Source Contact Angle (Native) Contact Angle (OSA-Modified)
Taro Starch 25.4° 70.1°

Data highlights the increased hydrophobicity imparted by OSA modification. researchgate.net

Gelatin, a protein derived from collagen, can also be chemically modified with this compound to enhance its functionality as an emulsifier. nih.govresearchgate.net Native gelatin is primarily hydrophilic, which limits its surface activity. nih.gov Modification with OSA introduces hydrophobic octenyl groups, improving its amphiphilicity and, consequently, its ability to stabilize oil-in-water emulsions. nih.govresearchgate.net

Studies have shown that OSA-modified gelatin exhibits improved water solubility at room temperature and enhanced surface activity. nih.govresearchgate.net This modification has been successfully applied to stabilize fish oil-loaded emulsions. The combination of OSA chemical modification with the physical addition of surfactants can further improve the emulsifying properties of bovine bone gelatin, leading to emulsions with significantly better creaming stability. nih.gov For instance, emulsions stabilized by OBBG/Span 80 and OBBG/soybean lecithin (B1663433) showed remarkable stability, with only blurry creaming observed after 28 days. nih.gov

Rheological Properties of Modified Systems

The introduction of this compound not only affects the interfacial properties but also significantly alters the rheological behavior of the systems in which the modified biopolymers are used. These changes in viscosity and viscoelasticity are critical for the texture, stability, and processing of many food and industrial products.

OSA-modified starches often exhibit altered pasting and rheological properties compared to their native counterparts. For example, modification of potato starch with OSA led to a decrease in peak, hot pasting, final, and setback viscosities as measured by a Rapid Visco Analyzer. scielo.br However, rheological tests on Teff starch modified with OSA showed an increase in pasting viscosity with an increasing degree of substitution. nih.gov

Dynamic shear rheological tests provide insights into the viscoelastic nature of these systems. Emulsions stabilized with OSA-modified taro starch exhibited shear-thinning behavior, a characteristic of non-Newtonian fluids. researchgate.net The storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of a material, respectively, were found to increase with a higher degree of substitution in these emulsions, indicating enhanced viscoelastic properties and improved rigidity. researchgate.net Similarly, OSA-modified potato starch gels displayed weak gel-like behavior, with G' being higher than G'' over a wide range of frequencies. scielo.br The presence of OSA-modified starch can also influence the rheology of dough. The addition of a pregelatinized OSA starch to a dough formulation resulted in a significant increase in both G' and G'', strengthening the dough's structure due to its high swelling capacity. nih.gov

Table 3: Rheological Behavior of Systems with OSA-Modified Starch

System Observation
OSA-Modified Potato Starch Decreased peak, hot pasting, final, and setback viscosities. scielo.br
OSA-Modified Teff Starch Increased pasting viscosity with increasing DS. nih.gov
Emulsions with OSA-Modified Taro Starch Shear-thinning behavior; G' and G'' increased with increasing DS. researchgate.net
Gels with OSA-Modified Potato Starch Weak gel-like behavior (G' > G''). scielo.br
Dough with Pregelatinized OSA Starch Significant increase in G' and G''. nih.gov

Steady Shear Rheology (e.g., Shear Thinning Behavior, Consistency Index, Yield Stress)

Modification of starches with this compound (OSA) significantly alters their steady shear rheological properties. Pastes made from OSA-modified starches consistently exhibit non-Newtonian, shear-thinning (pseudoplastic) behavior. tandfonline.comcerist.dz This is characterized by a decrease in viscosity as the shear rate increases. cerist.dz This shear-thinning nature is often more pronounced in native starches compared to their OSA-modified counterparts, which may be due to a lower level of disruption in the intramolecular and intermolecular bonding system in the native starch network. tandfonline.com

The flow behavior of these modified starch pastes can be effectively described by rheological models such as the Herschel-Bulkley model. nih.govscielo.org.pe Key parameters derived from these models, including the consistency index (K), flow behavior index (n), and yield stress (σo), provide quantitative insights into the material's behavior. The flow behavior index (n) for OSA-modified starches is typically less than 1, confirming their shear-thinning character. tandfonline.comnih.gov

Research on OSA-modified potato starch has shown that the consistency index (K) and yield stress (σoc) values are significantly lower than those of the native starch. tandfonline.com This reduction is attributed to the introduction of bulky OSA groups, which can inhibit amylose (B160209) chain interactions and reduce the formation of junction zones, leading to a weaker gel structure. tandfonline.comscielo.br Another contributing factor is the reduced leaching of amylose from the starch granules during gelatinization after OSA modification. tandfonline.com In contrast, studies on gluten-free doughs have shown that the introduction of certain types of OSA-modified starches can lead to a significant increase in the consistency coefficient, indicating a higher initial viscosity. mdpi.com

The following table summarizes the steady shear rheological properties of OSA-modified starches from various studies.

Table 1: Steady Shear Rheology Parameters of OSA-Modified Starches

Starch SourceModification DetailsKey FindingsReference
Potato StarchModified with 1%, 3%, and 5% (v/v) OSAShowed pronounced shear-thinning behavior (n = 0.47–0.54). Consistency index (K) and yield stress (σoc) were significantly lower than native starch. tandfonline.com
Pearl Millet StarchModified with 3.0% OSAPastes exhibited shear-thinning behavior (n < 1). Yield stress (σo) ranged from 9.8 to 87.2 Pa, and consistency index (K) ranged from 30.4 to 91.0 Pa·sⁿ. nih.gov
Corn StarchModified with 1.0% to 2.5% (w/w) OSAConsistency index (K) and yield stress (σoc) increased with increasing OSA content and decreasing temperature. researchgate.net
Gluten-Free DoughIncorporation of pregelatinized waxy corn OSA starchResulted in a significant increase in the consistency coefficient values, indicating higher initial viscosity of the dough. mdpi.com

Dynamic Shear Rheology (e.g., Storage Moduli (G'), Loss Moduli (G''), Tan δ)

Dynamic shear rheology provides further understanding of the viscoelastic nature of systems modified with this compound. In these analyses, the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, are measured as a function of frequency or temperature.

For OSA-modified starch pastes, dynamic tests consistently show that the storage modulus (G') is higher than the loss modulus (G'') across a range of frequencies, indicating a weak gel-like or solid-like behavior. tandfonline.comcerist.dznih.gov This suggests that the elastic properties are dominant over the viscous properties in these systems. nih.gov The magnitude of both G' and G'' tends to increase with an increase in angular frequency. nih.govnih.gov However, modification with OSA often leads to a significant reduction in both G' and G'' values compared to the native starch counterparts. nih.gov This reduction supports the idea that the esterification process results in the formation of a weaker gel. tandfonline.comscielo.br

The tangent of the phase angle, tan δ (G''/G'), is a measure of the relative contribution of the viscous to the elastic properties. For OSA-modified starches, tan δ values are typically less than 1, which further confirms their predominantly elastic nature. nih.govqascf.com Interestingly, while the G' and G'' values may decrease with OSA modification, the tan δ values for OSA-modified potato starch pastes have been observed to be higher than that of the native starch paste, indicating they are comparatively more viscous. tandfonline.comscielo.br In studies on gluten-free dough, the introduction of a pregelatinized OSA starch led to a decrease in tan δ values, signifying a strengthening of the dough's structure. nih.gov

The table below presents findings on the dynamic shear rheological properties of materials modified with this compound.

Table 2: Dynamic Shear Rheology of OSA-Modified Systems

MaterialModification DetailsKey FindingsReference
Potato Starch PastesVarying degrees of substitution (DS)Exhibited weak gel-like behavior with G' > G''. G' and G'' values were significantly reduced after OSA modification. Tan δ values were higher than native starch, indicating a more viscous nature. tandfonline.comscielo.br
Pearl Millet Starch Pastes3.0% OSA modificationShowed weak gel behavior with G' > G''. G' and G'' decreased significantly compared to native starches. Tan δ values were less than 1, indicating elastic nature. nih.gov
Gluten-Free DoughAddition of pregelatinized waxy corn OSA starchSignificantly increased G' and G'' moduli. A decrease in tan δ value was observed, indicating a strengthening of the dough structure. mdpi.comnih.gov
Sorghum StarchDry heated OSA modification at pH 4, 6, and 8G' values during heating ranged from 811 to 1982 Pa and G'' from 108 to 191 Pa. Tan δ values were less than 1, indicating elastic nature. qascf.com

Impact on Gelation and Viscoelasticity

The introduction of 2-octenylsuccinate groups into starch molecules has a profound impact on the gelation process and the resulting viscoelastic properties of the system. The modification generally leads to the formation of weaker gels compared to those made from unmodified starch. tandfonline.comscielo.br This is primarily because the bulky and hydrophobic octenyl groups sterically hinder the re-association and alignment of starch chains, particularly amylose, which is crucial for forming a strong, ordered gel network upon cooling. scielo.br

Effect on Paste Viscosity and Clarity

Modification with this compound significantly influences the pasting properties of starches, including viscosity and clarity. Generally, the introduction of OSA groups leads to an increased paste viscosity. nih.govconicet.gov.ar For instance, studies on rice starch showed that as the degree of OSA modification increased, the peak viscosity of the paste rose dramatically. nih.govresearchgate.net This increase is attributed to the introduction of macromolecular OSA groups, which increases the relative molecular weight and causes electrostatic repulsion between the negatively charged starch molecules, leading to greater chain expansion. mdpi.com However, some studies on potato and pearl millet starches have reported lower peak viscosities in OSA-modified versions compared to their native forms. nih.govscielo.br This discrepancy can be attributed to factors like the starch source, the degree of substitution, and reduced amylose leaching during gelatinization. tandfonline.comscielo.br

Paste clarity is another property that is consistently enhanced by OSA modification. mdpi.comconicet.gov.arnih.gov Pastes made from OSA-modified starches show considerably higher light transmittance compared to those from native starches. nih.gov The increase in clarity becomes more pronounced with a higher degree of substitution (DS). nih.gov This improvement is attributed to the introduced carboxyl groups, which can retain water molecules through hydrogen bonding within the starch structure, thereby increasing the transparency of the paste. nih.gov The bulky succinyl groups also sterically hinder the reassociation of starch molecules, which would otherwise lead to opacity. nih.gov

Thermal Behavior and Stability of Modified Systems

Impact on Gelatinization Characteristics

The modification of starch with this compound (OSA) notably alters its thermal properties, particularly the characteristics of gelatinization. Gelatinization is the process where the crystalline structure of starch granules is disrupted in the presence of water and heat. thermalsupport.com Differential Scanning Calorimetry (DSC) is a primary tool used to measure the temperatures and enthalpy associated with this transition. thermalsupport.comthermalsupport.com

The gelatinization enthalpy (ΔH), which represents the energy required to melt the crystalline structure, is also typically reduced following OSA modification. mdpi.comconicet.gov.ar This reduction in ΔH further indicates a destabilization of the granular structure, as less energy is needed to disrupt the ordered, crystalline lamellae. researchgate.net The introduction of OSA groups, primarily in the amorphous regions of the starch granule, disrupts the internal bonding and facilitates the gelatinization process at lower temperatures and with less energy input. tandfonline.com

Changes in Retrogradation Behavior

Retrogradation is the process in which gelatinized starch molecules, primarily amylose and amylopectin (B1267705), reassociate into an ordered structure upon cooling and storage. This phenomenon is a major cause of staling in baked goods and textural changes in other starch-based foods. researchgate.netnih.gov Modification with this compound has been shown to significantly inhibit or decrease the tendency for retrogradation. nih.govmdpi.com

The introduction of bulky octenylsuccinyl groups into the starch chains acts as a physical barrier, sterically hindering the realignment and re-crystallization of both amylose and amylopectin molecules. nih.gov This disruption prevents the formation of the ordered, double-helical structures that are characteristic of retrograded starch. nih.gov As a result, OSA-modified starch pastes show significantly less water separation (syneresis) during storage compared to native starch pastes. nih.gov

The setback value, measured using a Rapid Visco-Analyzer (RVA), is an index of the retrogradation tendency of starch. Studies have consistently shown that the setback value of starches decreases significantly after treatment with OSA. scielo.br This lower setback indicates a reduced propensity for the starch paste to re-associate and form a firm gel upon cooling, confirming the anti-retrogradation effect of the modification. This property is crucial for improving the shelf life and textural stability of food products. nih.gov

Freeze-Thaw Stability

The introduction of this compound into biopolymer structures, particularly starch, markedly improves their stability under freeze-thaw conditions. This enhancement is primarily attributed to the reduction of syneresis, which is the separation of water from a gel upon freezing and thawing. During the freezing process, the formation of ice crystals can force starch molecules closer together, promoting their reassociation, a process known as retrogradation. Upon thawing, this reformed, more organized structure is unable to reabsorb all the water, leading to its expulsion.

Modification with OSA introduces bulky octenylsuccinate groups onto the starch chains. These groups create spatial hindrance, which physically obstructs the close alignment and reassociation of starch molecules, particularly amylose chains, during low-temperature storage. mdpi.comscielo.br This prevention of retrogradation ensures that the gel matrix remains more intact and retains its water-holding capacity through multiple freeze-thaw cycles. mdpi.comnih.gov

Research on turmeric starch has demonstrated this effect quantitatively. While the native turmeric starch paste exhibited a high syneresis rate of 48.31%, indicating poor freeze-thaw stability, the syneresis rate of OSA-modified turmeric starch (O-MTS) decreased as the amount of added OSA increased. mdpi.com This improved stability makes OSA-modified starches highly suitable for use in frozen food products where textural integrity is crucial. mdpi.comsemanticscholar.orgmdpi.com

Effect of OSA Modification on Freeze-Thaw Stability of Turmeric Starch

Starch TypeSyneresis Rate (%)Reference
Native Turmeric Starch (TS)48.31% mdpi.com
OSA-Modified Turmeric Starch (O-MTS)Significantly lower than TS, decreases with increasing OSA concentration mdpi.com

Thermogravimetric Analysis for Thermal Stability of Modified Substrates

Thermogravimetric analysis (TGA) is employed to assess the thermal stability of materials by measuring weight loss as a function of temperature. The impact of OSA modification on the thermal stability of substrates can vary depending on the native biopolymer and the degree of substitution (DS).

Some studies report that OSA modification can enhance thermal stability. For instance, TGA results for OSA-modified potato starch showed it to be thermally more stable than its native counterpart. researchgate.net The modified starch exhibited a 50% weight loss at 320°C, whereas the native starch reached the same weight loss at a lower temperature of 312°C. researchgate.net This suggests that the ester bonds formed during modification may require more energy to break.

Comparative Thermal Decomposition Data

SubstrateModificationKey FindingTemperature for 50% Weight LossReference
Potato StarchNative-312°C researchgate.net
Potato StarchOSA-ModifiedHigher thermal stability320°C researchgate.net
Turmeric StarchNative (TS)Higher thermal stabilityNot Specified mdpi.com
Turmeric StarchOSA-Modified (O-MTS)Lower thermal stability with increasing DSNot Specified mdpi.com

Interactions with Biological Macromolecules

The amphiphilic nature imparted by this compound modification facilitates unique and enhanced interactions with other biological macromolecules, leading to the formation of novel complexes with tailored functionalities.

Starch-Lipid Complex Formation

OSA modification significantly promotes the formation of starch-lipid complexes. acs.orgnih.gov Native starch, particularly its amylose component, can form inclusion complexes with certain lipids, but this interaction is often limited by the lipid's structure and solubility. The introduction of the hydrophobic octenyl group via OSA modification enhances the starch's ability to interact with and disperse lipids in an aqueous environment. acs.orgnih.gov

Research comparing native maize starch (NMS) with OSA-modified starch demonstrated this enhanced complexation. acs.orgnih.gov While NMS formed more complexes with monopalmityl glycerol (B35011) (MPG) than with palmitic acid (PA) and failed to form effective complexes with dipalmityl glycerol (DPG), OSA-starch showed greatly enhanced complexation with all tested lipids, especially PA and DPG. acs.orgnih.gov The complexing index (CI), a measure of the extent of complex formation, increased substantially for OSA-starch-lipid pairs as the degree of substitution (DS) of OSA-starch rose. For instance, the CI for OSA-starch-PA complexes increased from 79.6% to 93.3% with increasing DS. acs.orgnih.gov This is attributed to the emulsifying capability of OSA-starch, which helps disperse lipids like DPG in water, facilitating their interaction with the starch helices. acs.orgnih.gov These OSA-starch-lipid complexes also exhibit higher degrees of molecular order compared to their native starch counterparts. acs.orgnih.gov

Complexing Index (CI) of Native vs. OSA-Modified Starch with Lipids

Starch TypeLipidComplexing Index (CI) RangeReference
Native Maize Starch (NMS)Palmitic Acid (PA)Lower than MPG acs.orgnih.gov
Native Maize Starch (NMS)Monopalmityl Glycerol (MPG)Higher than PA acs.orgnih.gov
Native Maize Starch (NMS)Dipalmityl Glycerol (DPG)Ineffective complexation acs.orgnih.gov
OSA-StarchPalmitic Acid (PA)79.6% to 93.3% (increases with DS) acs.orgnih.gov
OSA-StarchDipalmityl Glycerol (DPG)80.3% to 93.2% (increases with DS) acs.orgnih.gov

Starch-Lipid-Protein Ternary Complex Formation

Beyond binary interactions, OSA-modified starch can participate in the formation of more intricate starch-lipid-protein ternary complexes. acs.org These complexes are gaining attention for their unique structures and potential nutritional benefits, such as low enzymatic digestibility. acs.orgfigshare.com

A study using OSA-modified potato starch (OSAPS), various monoglycerides (B3428702) (MGs), and beta-lactoglobulin (βLG) as a model protein showed that OSA esterification of starch promoted the formation of these ternary complexes. acs.org Compared to unmodified potato starch, OSAPS formed a greater amount of the more stable type II V-crystallites within the complexes. acs.org These stable crystalline structures contributed to a greater resistance to in vitro enzymatic digestion. acs.org This demonstrates that the amphiphilic properties of OSA-starch are crucial in mediating the interactions between all three components—starch, lipid, and protein—to create stable, functional ternary structures. acs.org

Protein-Polyphenol Conjugates

OSA modification also plays a role in the development and enhancement of protein-polyphenol conjugates. This can occur in two distinct ways: either by directly modifying the protein with OSA to alter its interaction with polyphenols or by using OSA-modified starch as a stabilizing agent for pre-formed protein-polyphenol complexes.

In one approach, gelatin (GT), a protein, was directly conjugated with both 2-Octenyl Succinic Anhydride and gallic acid (GA), a polyphenol, to create a GT-OA-GA conjugate. researchgate.net This modification aimed to improve the functionalities of gelatin, such as its solubility, emulsifying activity, and antioxidant properties. researchgate.netmdpi.com

In a different context, OSA-modified starch (OSAS) was used to improve the properties of covalently linked complexes between soy protein (SP) and the polyphenol (-)-epigallocatechin-3-gallate (EGCG). nih.govdoaj.org The addition of OSAS to the SP-EGCG complex significantly altered its physicochemical properties. As the ratio of OSAS to the SP-EGCG complex increased, the mean particle diameter of the resulting OSAS-SP-EGCG complexes decreased, while the surface hydrophobicity increased, as indicated by a rising contact angle from 59.1° to 72.1°. nih.govdoaj.org This enhanced hydrophobicity is beneficial for improving the emulsifying and stabilizing properties of the complex at oil-water interfaces. nih.gov Spectroscopic analyses confirmed interactions between the OSAS and the SP-EGCG complex, suggesting a rearrangement of their structures to form the new ternary conjugate. nih.govdoaj.orgresearchgate.net

Properties of OSAS-SP-EGCG Complexes at Different Ratios

OSAS-to-SP-EGCG RatioMean Diameter (nm)ζ-Potential (mV)Contact Angle (°)Reference
1:2379.6 ± 54.9-19.1 ± 0.859.1° (baseline for SP-EGCG) nih.govdoaj.org
4:1272.7 ± 47.7-13.7 ± 1.272.1° nih.govdoaj.org

Modified Biopolymer Functionalities

The chemical modification of biopolymers with this compound results in a suite of enhanced functionalities driven by the introduction of amphiphilic properties. By grafting hydrophobic octenyl chains onto hydrophilic backbones like starch or proteins, OSA alters intermolecular interactions, leading to improved performance in various applications.

One of the primary functional outcomes is enhanced emulsifying capability. The hydrophobic octenyl group allows the modified biopolymer to adsorb at oil-water interfaces, reducing interfacial tension and stabilizing emulsions. nih.govnih.gov This is further enhanced by the ability of OSA-modified starches to form complexes with lipids and proteins, creating robust interfacial films. acs.orgacs.org

The modification also significantly improves physical stability, particularly freeze-thaw stability. The steric hindrance provided by the OSA groups prevents polymer chain realignment and water expulsion during freezing and thawing, which is critical for maintaining the texture of frozen foods. mdpi.comscielo.br Furthermore, OSA modification influences the rheological and thermal properties of biopolymers. It can alter viscosity, gel strength, and thermal decomposition profiles, allowing for the tailoring of textures and processing characteristics in food systems. mdpi.comscielo.brresearchgate.net These structural and functional changes ultimately broaden the applicability of natural biopolymers, transforming them into high-performance ingredients for the food, pharmaceutical, and material science industries. researchgate.netmdpi.com

Enhanced Water Solubility and Dispersibility

The chemical modification of biopolymers with this compound (OSA) significantly enhances their water solubility and dispersibility. This is primarily achieved by introducing both hydrophobic octenyl chains and hydrophilic carboxyl groups into the polymer structure, creating an amphiphilic molecule.

The esterification process with OSA disrupts the internal hydrogen bonds within the polymer granules, particularly in the amorphous regions, which loosens the molecular structure. researchgate.netmdpi.com This structural alteration allows water molecules to penetrate and associate with the polymer's hydroxyl groups more easily. researchgate.netmdpi.com Studies on various starches, including sorghum and turmeric, have demonstrated that OSA modification leads to a marked increase in both swelling power and water solubility. researchgate.netmdpi.com For instance, the solubility and swelling degree of OSA-modified turmeric starches were found to be significantly higher than their native counterparts. mdpi.com This improvement is attributed to the spatial hindrance and repulsion caused by the introduced OS groups, which promotes water percolation within the granules.

Beyond starches, OSA modification has been shown to improve the solubility and dispersibility of other biopolymers like proteins. Gelatin modified with 2-octenyl succinic anhydride (GT-OA) shows improved water solubility at room temperature. nih.gov Similarly, OSA modification was employed to improve the dispersibility of amyloid proteins fibrils, which is particularly dependent on pH conditions. researchgate.net At a neutral pH of 7.0, the modification improved dispersibility by weakening electrostatic repulsion, which in turn inhibited heat-induced gelation of the fibrils. researchgate.net

Table 1: Effect of OSA Modification on the Solubility of Various Starches

BiopolymerModificationKey FindingReference
Sorghum StarchEsterified with OSAIncreased swelling power and water solubility. researchgate.net
Turmeric StarchSynthesized with OSASignificantly higher solubility and swelling degree compared to native starch. mdpi.com
Pearl Millet StarchModified with 3.0% OSAIncreased solubility power, which also speeds up the biodegradability of films made from it. mdpi.com
GelatinModified with OSAImproved water solubility at room temperature. nih.gov
Amyloid Protein FibrilsModified with OSAImproved dispersibility at pH 7.0. researchgate.net

Improved Water Retention Capacity

Modification with this compound enhances the water retention and water-binding capacity of biopolymers. The introduction of hydrophilic carboxyl groups during the esterification process strengthens the interaction between the polymer and water molecules. mdpi.com This enhanced affinity for water leads to an increase in the material's ability to hold water, a crucial property for applications in hydrogels, films, and food products.

Thermogravimetric analysis of OSA-modified turmeric starch revealed that the modified starch held more water compared to its native form. mdpi.com The primary reason is that the newly introduced hydrophilic groups strengthen the polymer-water interactions. mdpi.com This improved water-binding capacity is also linked to a reduction in retrogradation, the process where starch molecules re-associate and expel water upon cooling. mdpi.com The bulky OSA groups create spatial effects between starch molecules, which physically hinder the rearrangement of starch chains during low-temperature storage, thereby improving freeze-thaw stability. mdpi.comscielo.br For example, after three freeze-thaw cycles, native potato starch gels exuded 76% of their water, whereas gels from OSA-modified starch released only 60% and maintained a soft, elastic texture. scielo.br

In the context of hydrogels, the inclusion of OSA-modified polysaccharides has been shown to increase swelling and moisturizing properties. researchgate.net Research on hydrogels containing curcumin (B1669340) encapsulated in OSA-modified schizophyllan (B3030429) demonstrated that the content of the modified biopolymer directly correlated with the hydrogel's swelling and water retention capabilities. researchgate.net

Table 2: Research Findings on Water Retention Enhanced by OSA Modification

MaterialKey FindingMechanismReference
Turmeric StarchIncreased water-binding capacity.Introduction of hydrophilic groups strengthens starch-water interactions. mdpi.com
Potato StarchImproved freeze-thaw stability, with 60% water loss compared to 76% in native starch after 3 cycles.OSA groups prevent the rearrangement of starch chains, reducing syneresis. scielo.br
Schizophyllan HydrogelIncreased swelling and moisturizing properties.Higher content of OSA-modified schizophyllan led to greater water retention. researchgate.net

Foaming Capacity and Stability

The modification of proteins and polysaccharides with this compound can significantly improve their foaming properties, including both foaming capacity and foam stability. The amphiphilic nature imparted by the OSA molecule enhances the surface activity of the modified biopolymer, allowing it to be more effective at the air-water interface, which is crucial for foam formation and stabilization. nih.gov

Studies on gelatin modified with OSA (GT-OA) have shown that the foaming capacity is superior to that of unmodified gelatin. nih.gov The enhanced surface activity of the GT-OA conjugates facilitates foam formation by lowering the energy barrier at the air-water interface. nih.gov This effect is consistent with findings on other proteins, where acylation can lead to protein unfolding and increased protein-water interactions, boosting foam capacity. nih.gov

The interaction between OSA-modified starches (OSAS) and proteins like whey protein concentrate (WPC) has been systematically investigated. Research shows that electrostatic interactions between WPC and OSAS can be an effective method for improving the foaming capacity and stability of WPC, especially at low concentrations. modares.ac.irmodares.ac.ir The stability and capacity of these foams are highly dependent on the pH and the ratio of protein to OSAS. For example, a maximum foaming capacity of 186.33% was observed at a 1:1 ratio of WPC to OSAS at pH 3. modares.ac.ir Maximum foam stability (83.27%) was achieved at a 1:2 WPC to OSAS ratio at pH 4, a significant improvement over the control WPC solution (50.74%). modares.ac.ir Similarly, complexes of whey protein isolate fibrils (WPIF) and octenyl succinate (B1194679) starch (OSS) demonstrated equal or superior foaming capacity compared to WPIF alone at pH 6.0. nih.gov

Table 3: Foaming Properties of Biopolymers Modified with or Complexed with OSA-Derivatives

Biopolymer SystemConditionResultReference
Gelatin (GT) vs. OSA-Gelatin (GT-OA)Not specifiedGT-OA showed better foaming capacity than GT. nih.gov
Whey Protein Concentrate (WPC) & OSASRatio 1:1, pH 3Maximum foaming capacity (186.33%). modares.ac.ir
Ratio 1:2, pH 4Maximum foam stability (83.27%). modares.ac.ir
Whey Protein Isolate Fibrils (WPIF) & OSSRatio (r) of 2.0, 4.0, 10.0 at pH 6.0Foaming capacity was equal to or superior to WPIF alone. nih.gov

pH Buffering Ability (for proteins)

Modification with this compound enhances the pH buffering capacity of proteins. This functional improvement stems from the introduction of additional carboxyl groups onto the protein structure via the OSA molecule. nih.gov The buffering capacity is the ability of a compound to resist changes in pH, which is a critical property for maintaining the stability of protein formulations.

Research on gelatin modified with 2-octenyl succinic anhydride (GT-OA) has demonstrated this effect clearly. nih.gov When titrating solutions of GT-OA conjugates with hydrochloric acid (HCl), a larger volume of acid was required to achieve the same pH value compared to unmodified gelatin. nih.gov This indicates a greater buffering capacity. The study found a direct correlation between the amount of OSA conjugated to the gelatin and the enhancement of its pH buffering ability. nih.gov The additional carboxyl groups provided by the OSA moiety can be protonated, thereby consuming added acid and resisting a drop in pH. nih.gov

Film-Forming Performance and Mechanical Strength (e.g., Xylan (B1165943) films)

The incorporation of this compound into biopolymer matrices is an effective strategy for improving the film-forming performance and mechanical properties of the resulting materials. This is particularly relevant for polysaccharides like xylan and starch, which in their native form can produce brittle films with low mechanical strength and high sensitivity to humidity. sci-hub.se

Modification of xylan with 2-OSA introduces hydrophobic octenylsuccinic anhydride half-ester groups into the xylan backbone. sci-hub.se These long carbon chains act as an internal plasticizer, creating steric hindrance that effectively prevents the xylan chains from aggregating too tightly. sci-hub.se This disruption of intermolecular hydrogen bonding results in a more amorphous structure, which demonstrates better film-forming characteristics compared to unmodified xylan. sci-hub.se The resulting 2-OSA-Xylan (2-OSA-X) films are smoother, more flexible, and less sensitive to moisture. sci-hub.se Importantly, these films show a significant increase in tensile strength, even at a low degree of substitution. sci-hub.se

Similar improvements have been observed in films made from OSA-modified starches. A study on heat-moisture-treated sago starch modified with OSA (HMT-OS) found that the resulting film had superior moisture-proof and mechanical properties. fstjournal.com.br Compared to controls, the HMT-OS film exhibited lower water vapor permeability and water solubility, alongside higher elongation at break (85.63%) and transparency. fstjournal.com.br The improved flexibility and waterproof properties were attributed to a more uniform film structure without cracks or pores. fstjournal.com.br The modification of pearl millet starch with OSA also yields amphiphilic molecules suitable for creating films and coatings with better water barrier characteristics. mdpi.com

Table 4: Mechanical and Barrier Properties of OSA-Modified Biopolymer Films

Biopolymer FilmProperty ImprovedSpecific FindingReference
2-OSA-XylanFlexibility & Moisture SensitivityFilms were flexible and less moisture-sensitive. sci-hub.se
Film FormationDemonstrated better film-forming performance than unmodified xylan. sci-hub.se
Tensile StrengthSignificantly increased tensile strength. sci-hub.se
HMT-OSA Sago StarchMoisture BarrierLower water vapor permeability and water solubility. fstjournal.com.br
Mechanical StrengthHigher elongation at break (85.63%). fstjournal.com.br
TransparencyHigher transparency (3.25% mm⁻¹). fstjournal.com.br
OSA Pearl Millet StarchWater BarrierObserved to have better water barrier characteristics. mdpi.com

Advanced Research Applications and Prospects of 2 Octenylsuccinic Anhydride Derivatives

Encapsulation Technologies

The esterification of hydrophilic polymers like starch or alginate with the lipophilic 2-Octenylsuccinic Anhydride (B1165640) equips the resulting polymer with amphiphilic properties, making it an excellent material for encapsulating both hydrophobic and hydrophilic compounds. This has led to widespread applications in protecting sensitive core materials from environmental degradation and controlling their release.

Flavor Encapsulation (e.g., Vanilla Extract)

The microencapsulation of volatile flavor compounds, such as vanilla extract, is crucial for preserving their aroma and extending shelf life. OSA-modified starches are particularly well-suited for this purpose. Research has focused on comparing different types of OSA-starches and drying techniques to optimize flavor retention.

In one study, two OSA-modified waxy maize starches, Hi Cap 100 (a straight-chain starch) and Capsul (a branched-chain starch), were used to encapsulate vanilla extract. nih.gov The encapsulation was performed using both spray drying and freeze drying methods. The results indicated that the structural differences between the starches and the drying method significantly influenced the encapsulation efficiency. Texture analysis, correlated with aroma retention, revealed that the branched-chain structure of Capsul provided a higher capacity for vanilla encapsulation compared to the straight-chain Hi Cap 100. nih.govresearchgate.net The converging data from texture analysis and an electronic nose (e-nose) confirmed a direct link between the particle texture of the encapsulating material and the effectiveness of aroma encapsulation. nih.govresearchgate.net

Encapsulation MatrixCore MaterialDrying MethodKey Finding
Capsul® (Branched OSA-Starch)Vanilla ExtractSpray Drying & Freeze DryingHigher encapsulation capacity for vanilla aroma compared to Hi Cap 100. nih.govresearchgate.net
Hi Cap® 100 (Straight-Chain OSA-Starch)Vanilla ExtractSpray Drying & Freeze DryingLower encapsulation capacity compared to Capsul®. nih.govresearchgate.net

Encapsulation of Bioactive Compounds (e.g., Jujube Extract)

The preservation of bioactive compounds from natural sources like the jujube fruit (Ziziphus jujuba) is of great interest for the development of functional foods. Jujube extract is rich in phenolic compounds and vitamin C, which offer significant health benefits but are susceptible to degradation. frontiersin.org Modification of sodium alginate with 2-Octenylsuccinic Anhydride has been shown to be an effective strategy for encapsulating and protecting these valuable compounds. researchgate.netnih.gov

A study investigating this application found that modifying sodium alginate with OSA significantly impacted the properties of the resulting beads used for encapsulation. nih.gov The modification led to an increase in the average bead size and hardness. nih.gov This enhanced physical stability is crucial for protecting the encapsulated bioactive compounds during storage and processing. nih.gov The encapsulation yield was also significantly affected by the OSA modification, demonstrating its importance in designing effective delivery systems for the soluble bioactive compounds found in jujube extract. nih.govresearchgate.net

PropertyUnmodified Alginate BeadsOSA-Modified Alginate Beads
Average Bead Size 4.68 mm5.10 mm
Hardness 0.99 N1.26 N
Highest Encapsulation Yield (Day 14, ambient) -14.91% in alginate/WPI beads
Glass Transition Temperature (Tg) Lower77.23°C (Higher, indicating better thermal stability)

Microcapsule Wall Materials

OSA-modified starches and maltodextrins are prominent carbohydrate polymers used as wall materials in microencapsulation, largely due to their excellent film-forming and emulsifying properties. researchgate.netnih.gov These materials create a protective barrier around a core substance, shielding it from oxygen, light, and moisture, thereby preventing degradation and controlling its release. nih.gov

Research on the encapsulation of rose essential oil using OSA-modified starch and maltodextrins as wall materials has provided insights into their performance. researchgate.net The resulting microcapsules were observed to be smooth and spherical, with an average particle size of 2.22 ± 0.03 μm. nih.gov A key finding from this research is that the release kinetics of the encapsulated aroma compounds are influenced by their chemical nature; esters were found to release the fastest, followed by alcohols, with phenols being the slowest to release. researchgate.net Furthermore, environmental factors such as temperature and relative humidity have a significant impact on the release rate of the encapsulated components. researchgate.net

Wall MaterialCore MaterialAverage Particle SizeFactors Influencing Release
OSA-Modified Starch & Maltodextrin Rose Essential Oil2.22 ± 0.03 μmChemical nature of core components (esters > alcohols > phenols), Temperature, Relative Humidity. researchgate.netnih.gov
OSA-Modified Starch Thyme Essential OilNot specifiedSlow release of phenolic compounds like carvacrol (B1668589) and thymol (B1683141) provides antimicrobial properties. nih.gov

Controlled Release Systems

The application of this compound derivatives extends to the development of sophisticated controlled release systems. By modifying polysaccharides, researchers can design carriers that release active ingredients in response to specific triggers or over a prolonged period, which is particularly valuable in the pharmaceutical field.

Drug Delivery Systems

The development of effective oral drug delivery systems is a major goal in pharmaceutical research, especially for targeted therapies like chemotherapy. OSA-modified starch has emerged as a promising carrier for such applications. Its biocompatibility and the ability to be functionalized make it an ideal candidate for designing systems that can protect a drug in the upper gastrointestinal tract and release it at a specific site, such as the colon.

A study focused on an oral colonic delivery system for the anticancer drug doxorubicin (B1662922) hydrochloride utilized OSA-starch grafted with folic acid. researchgate.net Folic acid was used as a targeting ligand, as folate receptors are often overexpressed in cancer cells. researchgate.net The research demonstrated that this functionalized OSA-starch could be efficiently loaded with the drug. researchgate.net In vitro release studies showed that the drug-loaded complex exhibited minimal release in simulated conditions of the upper gastrointestinal tract, indicating its ability to protect the drug from premature degradation and release. researchgate.net This suggests that OSA-starch grafted with folic acid has significant potential as a carrier for targeted oral drug delivery. researchgate.net

Drug CarrierModel DrugDrug Loading EfficiencyIn Vitro Release (Upper GI Tract)
Folic Acid-Grafted OSA-Starch Doxorubicin Hydrochloride87.71%15.8%

Design of Prodrugs

The design of prodrugs is a strategy used to overcome undesirable properties of a drug, such as poor solubility or lack of specificity. This often involves covalently attaching a promoiety to the active drug, which is later cleaved in the body to release the parent drug. In a broader sense, the design of advanced drug carriers that are intricately linked to the drug to control its release and targeting can be considered an extension of the prodrug concept.

The aforementioned folic acid-grafted OSA-starch for doxorubicin delivery exemplifies this advanced approach. researchgate.net Here, the OSA-starch acts as a polymeric backbone, and the folic acid serves as a targeting moiety. The entire conjugate is designed to navigate the biological system and deliver the drug to a specific site. researchgate.net The covalent grafting of folic acid onto the OSA-starch is a deliberate design choice to create a sophisticated delivery system that enhances the therapeutic efficacy of the encapsulated drug. researchgate.net This research into functionalized polysaccharides as drug carriers highlights a promising direction in the design of next-generation drug delivery systems that blur the lines between traditional prodrugs and targeted nanoparticle carriers.

Controlled Release of Bioactives in Food Systems

The encapsulation of bioactive compounds is a critical technology in the food industry for protecting sensitive ingredients, masking undesirable flavors, and controlling their release. Derivatives of this compound, particularly OSA-modified starch, have emerged as highly effective materials for the controlled release of bioactives. The amphiphilic nature of OSA-modified starch, possessing both hydrophilic and hydrophobic moieties, makes it an excellent emulsifier and stabilizer for creating delivery systems for lipophilic compounds. researchgate.net

Research has demonstrated the successful encapsulation and controlled release of various bioactive compounds using OSA-modified starch. For instance, OSA-modified starch has been utilized to encapsulate essential oils, such as rose essential oil, providing protection against degradation and controlling their release, which is influenced by environmental factors like temperature and humidity. researchgate.netnih.gov This controlled release is crucial for maintaining the sensory attributes and antimicrobial properties of food products over time.

Furthermore, studies have explored the use of OSA-modified starch in the delivery of flavors and vitamins. The degree of substitution (DS) of OSA on the starch backbone has been shown to directly impact the retention and release characteristics of encapsulated flavors, with a higher DS generally leading to better flavor retention. researchgate.net In the context of vitamin delivery, OSA-modified starch has been employed to encapsulate vitamin E, with the stability of the encapsulated particles being a key focus of research. k-state.edu The mechanism of release from these systems is often a slow, sustained process, which is beneficial for targeted delivery within the gastrointestinal tract. researchgate.net

Below is a table summarizing research findings on the controlled release of various bioactive compounds using OSA-modified carriers.

Bioactive CompoundCarrier SystemKey Findings
Rose Essential OilOSA-modified starch and maltodextrinsRelease of different aroma components (esters, alcohols, phenols) is influenced by temperature and relative humidity. researchgate.netnih.gov
Mint FlavorSpray-dried OSA-modified starch microcapsulesHigher degree of substitution (DS) resulted in greater flavor retention. Release was negatively correlated with DS during simulated oral processing. researchgate.net
Vitamin EOSA-modified waxy maize starchFormed stable emulsions for encapsulation, with fresh emulsions having a small particle size of 0.7 μm. k-state.edu
General BioactivesOSA-modified corn starch (OSAS)OSAS with a DS of 0.60 showed less than 7% release in the first 8 hours and near 100% release over 36 hours, indicating potential for colon-targeted delivery. researchgate.net

Biomaterial Development

The application of this compound derivatives extends into the realm of biomaterial development, where biocompatibility and specific biological interactions are paramount.

The surface properties of implantable medical devices are critical for their success, influencing tissue integration and preventing adverse reactions. While surface modification is a broad field with many established techniques, the specific application of this compound for the surface modification of implantable devices is an area that appears to be in the nascent stages of exploration, with limited direct research currently available in peer-reviewed literature. The primary focus of OSA-related research has been in other areas of biomaterial science.

Bioconjugation is the chemical strategy of linking molecules to biomolecules, such as proteins or polysaccharides. The anhydride group in this compound is reactive towards nucleophilic groups like amines and hydroxyls present on biopolymers. This reactivity allows for the covalent attachment of the octenylsuccinyl group to the biopolymer backbone.

A practical example of this is the synthesis of OSA-modified hyaluronic acid (OSA-HA). In this reaction, the hydroxyl groups of hyaluronic acid act as nucleophiles, attacking the carbonyl carbon of the anhydride ring of OSA. This results in the formation of an ester linkage and the incorporation of the hydrophobic octenyl group onto the hydrophilic HA backbone. nih.gov A similar reaction occurs with starch, where the hydroxyl groups on the glucose units react with OSA. researchgate.net The reaction with proteins, such as gelatin, involves the acylation of amino groups (e.g., the ε-amino group of lysine) by OSA, forming an amide bond. nih.gov These bioconjugation reactions are fundamental in creating the amphiphilic OSA derivatives that are central to their various applications.

Sustainable and Eco-Friendly Material Science

In the pursuit of more sustainable technologies, researchers are increasingly turning to renewable resources. This compound derivatives of natural polymers like starch represent a significant advancement in eco-friendly material science.

Emulsifiers are essential components in a vast array of products, from food and beverages to cosmetics and pharmaceuticals. Traditionally, synthetic surfactants have been widely used, but there is a growing demand for natural and eco-friendly alternatives. OSA-modified starches have emerged as a highly effective and sustainable option. myfoodresearch.comnih.gov

The modification of starch, a renewable and biodegradable polymer, with a relatively small amount of OSA (typically up to 3% by weight for food applications) imparts excellent emulsifying properties. researchgate.net These OSA-starches can effectively stabilize oil-in-water emulsions and are often used in products like salad dressings, sauces, and beverages. nih.gov Their performance is comparable, and in some cases superior, to traditional emulsifiers. The use of OSA-modified starch as an emulsifier is considered a green alternative as it is derived from a renewable resource and is biodegradable.

The table below presents a comparison of different OSA-modified starches as emulsifying agents.

Starch SourceModificationEmulsion StabilityKey Findings
Waxy Maize, Corn, PalmOSA modificationDependent on oil type; MCT oil emulsion showed greatest stability.The molecular structure of the OSA-starch and the type of oil phase are crucial for emulsion stability. researchgate.net
SagoEnzymatic pre-treatment followed by OSA modificationHighEnzymatic pre-treatment enhanced the emulsifying activity of OSA-modified sago starch. myfoodresearch.com
QuinoaOSA modificationHigh (in granular form)Pickering emulsions stabilized by granular OSA-modified quinoa starch were extremely stable. nih.govnih.gov
Various (Wheat, Corn, Potato, etc.)OSA modificationHighOSA-modified starches enhanced the emulsifying properties in low-fat mayonnaise. nih.gov

Contributions to Green Chemistry Initiatives

The application and synthesis of this compound (OSA) and its derivatives are increasingly aligning with the principles of green chemistry. These initiatives focus on developing more sustainable and environmentally friendly processes, reducing waste, and utilizing renewable resources.

Furthermore, derivatives of this compound are contributing to the development of biodegradable materials, offering alternatives to petroleum-based plastics. OSA-modified starch is being used to create films with improved water resistance and UV-light barrier properties. nih.gov These starch-based films are biodegradable and can be used in packaging, thereby mitigating the environmental problems associated with conventional plastics. nih.govnih.gov The inherent biodegradability of starch is enhanced by the OSA modification, which can accelerate the degradation process of the resulting films, contributing to a healthier environment. nih.gov The synthesis of these modified starches is often carried out in aqueous slurries under mild alkaline conditions, utilizing water as a green solvent and avoiding harsh organic solvents. nih.gov

The versatility of this compound also extends to its use in the functionalization of biomaterials, further underscoring its role in sustainable chemistry applications. researchgate.net

Emerging Research Areas

Recent scientific investigations have begun to explore the diverse biological activities and nutritional implications of this compound derivatives, opening up new avenues for their application in functional foods and therapeutics.

Immunomodulatory Effects (e.g., Toll-like Receptor Activity)

Derivatives of this compound have shown potential as immunomodulatory agents. Specifically, OSA-modified porang glucomannan (B13761562) (OSA-PG) has been found to stimulate macrophages, key cells of the innate immune system. Research indicates that OSA-PG enhances the phagocytosis activity of macrophage-like J774.1 cells and mouse peritoneal macrophages. nih.gov

This activation is linked to its interaction with Toll-like receptors (TLRs), which are crucial for initiating immune responses. premierscience.comfrontiersin.org Studies have shown that OSA-PG activates macrophages through Toll-like receptor 4 (TLR4) and potentially other receptors as well. This interaction triggers downstream signaling cascades, including the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. The activation of these pathways leads to an increased production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov These findings suggest that OSA-derivatives could be developed as potential immunomodulatory food factors. nih.gov

Table 1: Immunomodulatory Effects of OSA-Modified Porang Glucomannan (OSA-PG) on Macrophages

Cell Type Activity Measured Result Receptor/Pathway Implicated
Macrophage-like J774.1 cells Phagocytosis Activity Enhanced Toll-like Receptor 4 (TLR4)
Mouse Peritoneal Macrophages Phagocytosis Activity Enhanced Toll-like Receptor 4 (TLR4)
Macrophage-like J774.1 cells Cytokine Production (IL-6, TNF-α) Increased NF-κB and MAPK cascades

Antimicrobial Properties of Conjugates

Conjugates of this compound with other molecules are being investigated for their antimicrobial properties. A notable example is the modification of gelatin with both this compound and gallic acid (GA), which is then complexed with zinc ions (Zn²+). This complex, referred to as GT-OA-GA-Zn, has demonstrated significant antimicrobial activity. nih.gov

Research has shown that this complex is effective against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli O157:H7. It is important to note that neither gelatin modified with OSA alone (GT-OA) nor the gelatin-OSA-gallic acid conjugate (GT-OA-GA) without zinc ions exhibited antimicrobial effects. The antimicrobial action is attributed to the presence of Zn²⁺ within the complex. nih.gov This indicates that OSA-derivatives can serve as a scaffold for creating effective antimicrobial agents when combined with other active components. The chemical modification of polysaccharides, in general, is a growing field of research for enhancing their inherent, though often low, antibacterial activity. nih.gov

Antioxidant Activity of Conjugates

Conjugates involving this compound have also been shown to possess significant antioxidant activity. The previously mentioned gelatin conjugate, GT-OA-GA, exhibited good antioxidant properties even without the inclusion of zinc. The antioxidant capacity is primarily attributed to the gallic acid component grafted onto the OSA-modified gelatin backbone. nih.gov

The antioxidant activity of these conjugates has been evaluated using several standard assays:

DPPH Radical Scavenging Activity: GT-OA-GA conjugates showed a strong ability to scavenge the stable free radical DPPH. Unmodified gelatin and gelatin modified only with OSA did not show any scavenging effect. nih.gov

Ferrous Ion (Fe²⁺) Chelating Activity: The GT-OA-GA conjugate demonstrated a noteworthy ability to chelate ferrous ions. This is a crucial antioxidant mechanism, as Fe²⁺ can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Interestingly, the conjugate surpassed the chelating activity of gallic acid alone. nih.gov

Ferric Ion Reducing Power: The conjugate also showed an ability to reduce ferric ions (Fe³⁺), another indicator of its antioxidant potential. nih.gov

In a different application, OSA-modified starches have been used as an innovative extractant for flavonoids, which are known for their antioxidant properties. Extracts obtained using OSA-modified starch solutions showed significant DPPH and ABTS radical scavenging activity, as well as Fe³⁺ reduction capacity. maxapress.com

Table 2: Antioxidant Activity Profile of a Gelatin-OSA-Gallic Acid (GT-OA-GA) Conjugate

Antioxidant Assay GT-OA-GA Conjugate Activity Control (Gelatin, GT-OA) Activity Key Finding
DPPH Radical Scavenging High None Antioxidant activity is derived from the grafted gallic acid.
Ferrous Ion (Fe²⁺) Chelating High None Surpassed the chelating activity of gallic acid alone.
Ferric Ion Reducing Power Present None Demonstrates electron-donating antioxidant capability.

Nutritional Implications (e.g., Resistant Starch Content, Reduced Enzymatic Digestibility)

The modification of starch with this compound has profound nutritional implications, primarily by altering its digestibility. This chemical modification has been consistently shown to increase the content of resistant starch (RS) and slowly digestible starch (SDS), while decreasing the amount of rapidly digestible starch (RDS). nih.govnih.govmdpi.com

Resistant starch is not digested in the small intestine and is instead fermented by microbiota in the large intestine, behaving similarly to dietary fiber. nih.gov The introduction of the hydrophobic octenyl succinyl groups onto the starch molecule sterically hinders the access of digestive enzymes, thus reducing the rate and extent of enzymatic hydrolysis. researchgate.net

Numerous studies across various starch sources have confirmed this effect:

Wheat Starch: Treatment with increasing concentrations of OSA (from 2% to 8%) led to a significant rise in RS content (from 23.4% to 35.6%). This increase in RS was directly correlated with a decrease in the in vivo blood glucose response in mice. nih.gov

High-Amylose Japonica Rice Starch: OSA modification increased the RS content, and this increase was dependent on the degree of substitution (DS). For example, a modified starch with a DS of 0.0285 had an RS content of 35.45%. nih.govmdpi.com

Sweet Potato Starch: An OSA-modified sweet potato starch used in a study contained 37.1% RS and 35.3% SDS, with only 28.9% being RDS. nih.gov

Pearl Millet Starch: Modification with OSA resulted in an increased RS content across different cultivars. nih.gov

This shift in digestibility leads to a lower glycemic response. Studies in healthy human subjects have shown that consuming OSA-modified starch leads to a significantly attenuated postprandial blood glucose spike compared to an equivalent amount of glucose. semanticscholar.orgacs.org The mean peak rise in blood glucose was reduced by 19% in one study. acs.org This makes OSA-modified starches promising ingredients for developing functional foods aimed at managing blood sugar levels. nih.gov

Table 3: Impact of OSA Modification on Starch Digestibility Fractions

Starch Source OSA Concentration / DS Rapidly Digestible Starch (RDS) Slowly Digestible Starch (SDS) Resistant Starch (RS) Reference
Wheat Starch 8% OSA Decreased (66.4% in cooked) Decreased (13.9% in uncooked) Increased (35.6%) nih.gov
High-Amylose Japonica Rice Starch DS 0.0285 Decreased - Increased (35.45%) nih.gov
Sweet Potato Starch - 28.9% 35.3% 37.1% nih.gov

Future Research Directions and Unexplored Avenues for 2 Octenylsuccinic Anhydride Research

Deeper Elucidation of Complex Intermolecular Interactions

A more profound comprehension of the complex intermolecular interactions of OSA-modified biopolymers is a key area for future research. The introduction of the hydrophobic octenyl group and the hydrophilic carboxyl group by OSA modification imparts an amphiphilic nature to polymers like starch. mdpi.comfrontiersin.org This dual character drives their behavior in various systems, particularly in the formation and stabilization of emulsions. frontiersin.orgresearchgate.net

Future studies should focus on the non-covalent forces at play, such as hydrophobic interactions and hydrogen bonding, between OSA-modified molecules and other components in a mixture. For instance, in food systems, understanding the interactions between OSA-modified starch, proteins, and lipids can lead to the development of more stable and texturally improved products. frontiersin.orgresearchgate.net Advanced analytical techniques, including spectroscopy and microscopy, can provide insights into how these molecules arrange themselves at interfaces and within complex matrices. nih.govresearchgate.net Research into the interactions between OSA-modified polysaccharides and bioactive compounds could also pave the way for more effective encapsulation and delivery systems. nih.gov

Tailoring Structure-Function Relationships for Highly Specific Applications

The relationship between the molecular structure of OSA-modified polymers and their resulting functional properties is a critical area for targeted research. nih.govresearchgate.net The degree of substitution (DS), which is the average number of hydroxyl groups substituted with OSA groups per monomer unit, is a primary determinant of functionality. conicet.gov.arnih.gov However, the distribution of these OSA groups along the polymer chain and the botanical origin of the starch also play significant roles. nih.govmdpi.com

Future investigations should aim to precisely control these structural parameters to tailor the functionality for highly specific applications. nih.gov For example, in the pharmaceutical industry, fine-tuning the DS and molecular weight of OSA-modified starches could lead to the development of drug delivery systems with controlled release profiles. nih.govnih.gov In the realm of materials science, designing OSA-modified biopolymers with specific architectures could result in novel biodegradable films and coatings with enhanced barrier properties. nih.gov A deeper understanding of these structure-property relationships will enable the creation of "designer" OSA-modified materials optimized for their intended use. nih.gov

Table 1: Influence of Degree of Substitution (DS) on Functional Properties of OSA-Modified Starch

Functional PropertyEffect of Increasing DSResearch Finding
Emulsifying StabilityIncreasesHigher DS leads to better stabilization of oil-in-water emulsions. nih.govmdpi.com
Swelling PowerIncreasesThe introduction of bulky OSA groups disrupts the internal structure, allowing for greater water absorption. conicet.gov.ar
Pasting ViscosityIncreasesSteric hindrance between the modified starch chains leads to higher viscosity. researchgate.netconicet.gov.ar
In Vitro DigestibilityDecreasesThe hydrophobic OSA groups can hinder enzymatic access to the starch molecules. mdpi.com

Development of Novel and Sustainable Synthesis Pathways

The conventional method for synthesizing OSA-modified starch involves an esterification reaction in an aqueous alkaline medium. conicet.gov.ar While effective, this process can have environmental drawbacks and may not always be the most efficient. researchgate.netacs.org Consequently, the development of novel and more sustainable synthesis pathways is a significant area for future research.

"Green chemistry" approaches are particularly promising. These include the use of alternative, less hazardous solvents or even solvent-free reaction conditions. researchgate.net For instance, research has explored the use of ionic liquids as a reaction medium, which can lead to higher reaction efficiencies and are potentially recyclable. researchgate.netacs.org Other innovative methods being investigated include the use of enzymatic catalysts and physical treatments like ultrasonication and mechanical activation to enhance the reaction rate and efficiency. researchgate.nethielscher.com The goal is to develop synthesis routes that are not only more environmentally friendly but also more cost-effective and scalable for industrial production.

Table 2: Comparison of Synthesis Methods for OSA-Starch

Synthesis MethodDescriptionAdvantagesChallenges
Aqueous Alkaline SlurryTraditional method using water as a solvent and an alkaline catalyst. conicet.gov.arWell-established, relatively simple.Can have low reaction efficiency, potential environmental concerns with wastewater. researchgate.net
Ionic Liquid MediaUses ionic liquids as a "green" solvent alternative. researchgate.netacs.orgHigher reaction efficiency, potential for solvent recycling. researchgate.netCost of ionic liquids, potential for granule damage. researchgate.net
Ultrasonication-AssistedApplication of high-frequency sound waves to accelerate the reaction. hielscher.comIncreased reaction rate and efficiency. hielscher.comRequires specialized equipment, potential for granule surface modification. hielscher.com
Mechanical ActivationSolid-phase synthesis using a ball mill without solvents. researchgate.netEnvironmentally friendly (solvent-free), can produce unique functional properties. researchgate.netSignificant disruption of crystal structure and morphology. researchgate.net

Integration of OSA Modification with Multifunctional Materials

The integration of OSA-modified biopolymers into multifunctional materials is a burgeoning field with immense potential. The amphiphilic nature of these materials makes them excellent candidates for creating advanced composites and functional systems.

One promising area is the development of biodegradable and active packaging materials. researchgate.netnorthumbria.ac.uknorthumbria.ac.uk OSA-modified starch can be used to create films with improved water resistance and mechanical properties. nih.gov Furthermore, these films can be integrated with antimicrobial or antioxidant agents to extend the shelf life of food products. Another avenue of exploration is in the biomedical field, where OSA-modified polymers can be used to create scaffolds for tissue engineering and hydrogels for controlled drug release. nih.govresearchgate.net The ability of OSA-modified materials to interact with both hydrophilic and hydrophobic substances opens up possibilities for creating novel composites with tailored properties, such as biopolymer-sulfur composites derived from inverse vulcanization. rsc.org

Addressing Scale-Up and Commercialization Challenges in Specific Industries

While OSA-modified starches are already used in various industries, particularly the food industry, there are still challenges to their broader commercialization and application in other sectors. nih.govmarketresearchreports.com Addressing the issues of scale-up and cost-effective production is paramount. mdpi.comsemanticscholar.org

Future research should focus on optimizing reaction conditions for large-scale industrial reactors to ensure consistent product quality and high yields. nih.gov This includes developing robust process control strategies and efficient downstream processing techniques for purification and drying. Furthermore, a deeper understanding of the regulatory landscape and consumer acceptance in different regions and for various applications is crucial for successful commercialization. mdpi.com Economic analyses and life cycle assessments of different production methods will also be essential to demonstrate the viability and sustainability of OSA-modified materials for new and emerging markets. mdpi.com Overcoming these challenges will be key to unlocking the full commercial potential of 2-Octenylsuccinic Anhydride (B1165640) and its derivatives.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2-OSA-modified polymers in laboratory settings?

  • Methodology :

  • Synthesis : Use dimethyl sulfoxide (DMSO) as a pre-swelling solvent to activate hydroxyl (-OH) groups on substrates (e.g., bacterial cellulose). React 2-OSA with the substrate under controlled anhydrous conditions, typically at 60–80°C for 4–12 hours .
  • Characterization : Employ Fourier-transform infrared spectroscopy (FTIR) to confirm ester bond formation (C=O stretch at ~1730 cm⁻¹). Quantify grafting efficiency via titration of unreacted anhydride or gravimetric analysis .
    • Data Table :
SubstrateReaction Time (h)Grafting Efficiency (%)Key FTIR Peaks (cm⁻¹)
Starch685–901732 (ester C=O)
Cellulose870–751728 (ester C=O)

Q. How does the cis/trans isomerism of 2-OSA influence its reactivity in esterification reactions?

  • Methodology :

  • Separate isomers using preparative chromatography (e.g., silica gel with hexane/ethyl acetate). Compare reactivity by tracking reaction kinetics via NMR or HPLC. The trans isomer typically exhibits higher reactivity due to reduced steric hindrance .
    • Key Finding : The trans isomer achieves 15–20% faster esterification rates compared to the cis form in starch modification .

Q. What analytical techniques are critical for assessing 2-OSA purity and structural integrity?

  • Methodology :

  • Gas Chromatography (GC) : Quantify residual solvents (e.g., DMSO) and byproducts.
  • Nuclear Magnetic Resonance (NMR) : Use 13C^{13}\text{C} NMR to confirm the succinic anhydride ring structure (peaks at ~170–175 ppm for carbonyl groups) .
  • Mass Spectrometry (MS) : Verify molecular weight (210.27 g/mol) and detect degradation products .

Advanced Research Questions

Q. How do competing reaction mechanisms (e.g., terminal vs. penultimate models) explain 2-OSA copolymerization behavior?

  • Methodology :

  • Analyze copolymer composition using 13C^{13}\text{C} NMR and sequence distribution via DEPT pulse programs. Apply nonlinear least-squares fitting to compare terminal and penultimate models.
    • Key Finding : The penultimate model better explains styrene-2-OSA copolymerization, with styrene-terminated radicals showing higher alternation tendency (confidence >95%) .

Q. What strategies mitigate contradictions in biodegradation data for 2-OSA-modified materials?

  • Methodology :

  • Conduct soil burial tests under controlled humidity/temperature. Use gel permeation chromatography (GPC) to track molecular weight reduction and FTIR to monitor ester bond hydrolysis.
    • Contradiction Analysis : High crosslinking density from 2-OSA reduces biodegradation rates (e.g., 40% mass loss in 90 days vs. 70% for unmodified cellulose). Adjust reaction stoichiometry to balance hydrophobicity and biodegradability .

Q. How does 2-OSA compare to longer-chain analogs (e.g., dodecenylsuccinic anhydride) in enhancing thermal stability of polymers?

  • Methodology :

  • Perform thermogravimetric analysis (TGA) at 10°C/min under nitrogen. Compare degradation onset temperatures and residue content.
    • Data Table :
AnhydrideOnset Temp (°C)Residue at 600°C (%)
2-OSA22012
Dodecenylsuccinic23518
Octadecenylsuccinic24522
  • Conclusion : Longer chains improve thermal stability but reduce grafting efficiency due to steric effects .

Methodological Best Practices

Q. How to optimize solvent systems for 2-OSA reactions to minimize environmental impact?

  • Recommendation : Replace ionic liquids with recyclable solvents like DMSO. Implement solvent recovery systems to reduce waste (e.g., >90% recovery via vacuum distillation) .

Q. What protocols ensure reproducibility in 2-OSA-based crosslinking studies?

  • Protocol :

Standardize substrate activation (e.g., 2-hour DMSO pre-treatment at 50°C).

Use inert atmosphere (N₂/Ar) to prevent hydrolysis of 2-OSA.

Validate results with triplicate trials and statistical analysis (e.g., ANOVA) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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